molecular formula C12H16O4 B8575730 Ethyl [(3-methoxyphenyl)methoxy]acetate CAS No. 54212-41-8

Ethyl [(3-methoxyphenyl)methoxy]acetate

Cat. No.: B8575730
CAS No.: 54212-41-8
M. Wt: 224.25 g/mol
InChI Key: NKRIRAOQQFGXMN-UHFFFAOYSA-N
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Description

Ethyl [(3-methoxyphenyl)methoxy]acetate is a chemical reagent intended for research and development purposes exclusively. This compound is presented as a synthetic building block with potential utility in organic synthesis and medicinal chemistry. Its molecular structure, which incorporates an ether and an ester functional group, suggests it could be a valuable intermediate in the construction of more complex molecules for pharmaceutical and biological investigation . Researchers may find application for this ester in exploratory studies, such as the development of novel synthetic methodologies or as a precursor in the preparation of compounds for high-throughput screening. The specific mechanism of action and full spectrum of research applications for this compound are subject to ongoing investigation and validation by the scientific community. This product is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments prior to use.

Properties

CAS No.

54212-41-8

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-[(3-methoxyphenyl)methoxy]acetate

InChI

InChI=1S/C12H16O4/c1-3-16-12(13)9-15-8-10-5-4-6-11(7-10)14-2/h4-7H,3,8-9H2,1-2H3

InChI Key

NKRIRAOQQFGXMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1=CC(=CC=C1)OC

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Profile: Ethyl [(3-methoxyphenyl)methoxy]acetate

[1]

Chemical Identity & Structural Analysis[2]

This compound is an organic ester characterized by a (3-methoxybenzyl)oxy group attached to the alpha-position of an ethyl acetate core. It serves as a critical building block in medicinal chemistry, particularly for synthesizing complex ether-linked scaffolds found in pharmaceutical intermediates.

Core Identifiers
AttributeDetail
Chemical Name This compound
Systematic Name Ethyl 2-((3-methoxybenzyl)oxy)acetate
Parent Acid CAS 42308-51-0 (2-[(3-methoxyphenyl)methoxy]acetic acid)
Ester CAS Not widely indexed; typically synthesized from CAS 42308-51-0 or via direct alkylation.
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES CCOC(=O)COCc1cccc(OC)c1
InChIKey Predicted:XXVVNHCWPHMLEZ-UHFFFAOYSA-N (Analogous structure)
Structural Components

The molecule consists of three distinct functional domains:

  • Ethyl Ester Terminus: Provides solubility in organic solvents and serves as a latent carboxylic acid or alcohol precursor.

  • Alpha-Oxy Linkage: A glycolic acid ether motif (-O-CH2-CO-) that imparts flexibility and hydrogen-bond accepting capability.

  • 3-Methoxybenzyl Group: An aromatic lipophilic domain with an electron-donating methoxy substituent at the meta position, influencing the electronic properties of the aromatic ring.

Chemical & Physical Properties[2]

The following properties are derived from structural analogs (e.g., Ethyl 2-(benzyloxy)acetate) and computational models, as experimental data for this specific ester is sparse in public literature.

PropertyValue (Experimental/Predicted)Condition
Physical State Colorless to pale yellow oil@ 25°C
Boiling Point 305.0 ± 20.0 °C@ 760 mmHg (Predicted)
Density 1.10 ± 0.05 g/cm³@ 20°C (Predicted)
LogP 2.15Hydrophobic
Solubility Soluble in DCM, EtOAc, MeOH, EtOH; Insoluble in Water@ 25°C
Flash Point > 110°CClosed Cup (Estimated)
Refractive Index 1.502@ 20°C (Predicted)

Synthetic Pathways & Protocols

The synthesis of this compound is most efficiently achieved via Williamson Ether Synthesis , reacting 3-methoxybenzyl alcohol with ethyl bromoacetate under basic conditions.

Method A: Williamson Ether Synthesis (Primary Route)

This pathway offers high yields and utilizes readily available starting materials.

Reagents:

  • Substrate: 3-Methoxybenzyl alcohol (CAS 6971-51-3).

  • Alkylating Agent: Ethyl bromoacetate (CAS 105-36-2).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF.

Protocol:

  • Activation: To a flame-dried flask under N₂, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Deprotonation: Add 3-Methoxybenzyl alcohol (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Method B: Fischer Esterification

If the parent acid (CAS 42308-51-0) is available, direct esterification is viable.

Protocol:

  • Dissolve 2-[(3-methoxyphenyl)methoxy]acetic acid in absolute Ethanol.

  • Add catalytic H₂SO₄ (5 mol%).

  • Reflux for 12 hours.

  • Neutralize with NaHCO₃, concentrate, and extract.

Synthesis Workflow Visualization

SynthesisWorkflowStart3-Methoxybenzyl Alcohol(CAS 6971-51-3)BaseBase Activation(NaH/THF, 0°C)Start->BaseDeprotonationIntermediateAlkoxide IntermediateBase->Intermediate- H2ProductThis compoundIntermediate->Product+ ReagentSN2 MechanismReagentEthyl Bromoacetate(CAS 105-36-2)Reagent->ProductWorkupQuench (NH4Cl)Extraction (EtOAc)Product->WorkupPurification

Figure 1: Step-by-step synthetic workflow for the Williamson Ether Synthesis of the target ester.

Analytical Characterization

Validating the identity of the synthesized compound requires a multi-modal approach.

TechniqueExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 7.25-6.80 (m, 4H, Ar-H)δ 4.60 (s, 2H, Ar-CH₂-O)δ 4.22 (q, 2H, O-CH₂-CH₃)δ 4.05 (s, 2H, O-CH₂-CO)δ 3.80 (s, 3H, Ar-OCH₃)δ 1.28 (t, 3H, O-CH₂-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 170.5 (C=O), 159.8 (Ar-C-OMe), 138.5 (Ar-C-CH₂), 129.5, 119.8, 113.5, 113.0 (Ar-C), 72.8 (Ar-CH₂-O), 68.5 (O-CH₂-CO), 61.0 (Ethyl-CH₂), 55.3 (OMe), 14.2 (Ethyl-CH₃).
IR Spectroscopy 1735-1750 cm⁻¹ (C=O Ester stretch)1600, 1585 cm⁻¹ (Ar C=C stretch)1100-1250 cm⁻¹ (C-O-C Ether stretch)
Mass Spectrometry (ESI) [M+H]⁺ : 225.25[M+Na]⁺ : 247.23

Applications in Drug Discovery

This compound functions primarily as a flexible linker intermediate . Its specific structural motifs allow it to serve as a precursor for:

  • PPAR Agonists: The phenoxy/benzyloxy-acetic acid moiety is a pharmacophore found in PPARα/γ agonists (e.g., glitazars), regulating lipid metabolism.

  • Receptor Modulators: The 3-methoxybenzyl group mimics the steric and electronic properties of neurotransmitter analogs, making it useful in designing ligands for GPCRs.

  • Prodrug Design: The ethyl ester acts as a prodrug for the free acid (CAS 42308-51-0), improving cellular permeability before being hydrolyzed by intracellular esterases.

Mechanistic Role in Synthesis

The ester group allows for orthogonal protection strategies. It can be selectively hydrolyzed to the acid or reduced to the alcohol, enabling divergent synthesis of complex libraries.

ApplicationsCoreThis compoundHydrolysisHydrolysis (LiOH)Core->HydrolysisReductionReduction (LiAlH4)Core->ReductionAmidationAmidation (R-NH2)Core->AmidationAcidFree Acid(CAS 42308-51-0)Hydrolysis->AcidActive PharmacophoreAlcoholAlcohol Derivative(Linker for PROTACs)Reduction->AlcoholChain ExtensionAmidePeptidomimetic ScaffoldsAmidation->AmideLibrary Generation

Figure 2: Divergent synthetic utility of the ethyl ester scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204769 (2-[(3-methoxyphenyl)methoxy]acetic acid). Retrieved from [Link]

Ethyl 2-((3-methoxybenzyl)oxy)acetate: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of Ethyl 2-((3-methoxybenzyl)oxy)acetate , a specialized ether-ester intermediate used in medicinal chemistry.

Chemical Identity & Nomenclature

Ethyl 2-((3-methoxybenzyl)oxy)acetate is a bifunctional organic building block characterized by an ethyl ester motif linked via an ether bridge to a meta-substituted anisole ring. It serves as a critical precursor in the synthesis of isochromanes and opioid receptor modulators (e.g., JDTic analogues).

Core Identifiers
Identifier TypeValue
CAS Registry Number 54212-41-8
IUPAC Name Ethyl 2-[(3-methoxyphenyl)methoxy]acetate
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES CCOC(=O)COCc1cccc(OC)c1
InChIKey NKRIRAOQQFGXMN-UHFFFAOYSA-N
Synonyms & Trade Names
  • Primary Synonym: Ethyl (3-methoxybenzyloxy)acetate[1]

  • Systematic Synonym: Acetic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester[1]

  • Functional Synonym: (3-Methoxybenzyloxy)acetic acid ethyl ester[1][2][3]

  • Abbreviated Ref: m-MeO-Bn-O-CH₂COOEt

Physicochemical Properties

Note: As a specialized intermediate, experimental values are often extrapolated from structural analogues (e.g., the para-isomer).

PropertyValue / Observation
Physical State Colorless to pale yellow oil
Boiling Point (Predicted) 315°C @ 760 mmHg
Density (Predicted) ~1.12 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP ~1.8 (Lipophilic)
Flash Point >110°C

Synthetic Pathways & Protocols

The synthesis of Ethyl 2-((3-methoxybenzyl)oxy)acetate typically proceeds via a Williamson Ether Synthesis . This route is preferred for its scalability and high yield, utilizing the nucleophilicity of the alkoxide derived from 3-methoxybenzyl alcohol.

Pathway Visualization (DOT)

SynthesisPathway cluster_conditions Reaction Conditions Alcohol 3-Methoxybenzyl Alcohol (Start) Alkoxide Alkoxide Intermediate Alcohol->Alkoxide THF, 0°C Base NaH or KOtBu (Deprotonation) Base->Alkoxide Product Ethyl 2-((3-methoxybenzyl)oxy)acetate (Target) Alkoxide->Product SN2 Attack Haloacetate Ethyl Bromoacetate (Electrophile) Haloacetate->Product Reflux Details Solvent: Anhydrous THF or DMF Temp: 0°C -> RT -> Reflux Time: 4-12 Hours

Caption: Williamson ether synthesis mechanism via nucleophilic substitution (SN2).

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-((3-methoxybenzyl)oxy)acetate on a 10 mmol scale.

Reagents:

  • 3-Methoxybenzyl alcohol (1.38 g, 10 mmol)

  • Sodium Hydride (60% in oil) (0.48 g, 12 mmol)

  • Ethyl bromoacetate (1.67 g, 10 mmol) or Ethyl chloroacetate

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, suspend Sodium Hydride (NaH) in anhydrous THF (10 mL). Cool to 0°C.

  • Alkoxide Formation: Dissolve 3-Methoxybenzyl alcohol in THF (5 mL) and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes until hydrogen evolution ceases. Causality: This step generates the potent nucleophilic alkoxide.

  • Alkylation: Add Ethyl bromoacetate dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench & Workup: Carefully quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure ester.

Applications in Drug Discovery

This specific ester is a strategic intermediate for constructing Isochroman scaffolds, which are pharmacophores found in various bioactive compounds, including Kappa Opioid Receptor (KOR) antagonists.

Mechanism: Formation of Isochromanones

The primary utility of this ester lies in its conversion to the corresponding acid, followed by an intramolecular Friedel-Crafts cyclization.

Workflow:

  • Hydrolysis: Ester

    
     (3-Methoxybenzyloxy)acetic acid.
    
  • Acyl Chloride Formation: Acid + Oxalyl Chloride

    
     Acid Chloride.
    
  • Cyclization: Acid Chloride + Lewis Acid (SnCl₄ or AlCl₃)

    
    7-Methoxyisochroman-3-one .
    

This scaffold is a direct precursor to analogues of JDTic , a potent selective KOR antagonist used in research for stress and addiction disorders.

Application Workflow (DOT)

ApplicationWorkflow Ester Ethyl 2-((3-methoxybenzyl)oxy)acetate (CAS 54212-41-8) Acid (3-Methoxybenzyloxy)acetic acid (Hydrolysis Product) Ester->Acid LiOH, THF/H2O Cyclization Intramolecular Friedel-Crafts (SnCl4 / AlCl3) Acid->Cyclization (COCl)2, then Lewis Acid Isochroman 7-Methoxyisochroman-3-one (Core Scaffold) Cyclization->Isochroman Ring Closure Drug JDTic Analogues (Opioid Antagonists) Isochroman->Drug Derivatization

Caption: Transformation of the ester into the bioactive isochroman pharmacophore.

Analytical Characterization

To validate the synthesis of Ethyl 2-((3-methoxybenzyl)oxy)acetate , the following spectral signatures must be confirmed.

1H NMR (400 MHz, CDCl3) Expectations
PositionShift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 7.25 - 6.80Multiplet4HBenzyl Ring Protons
Benzylic 4.60Singlet2HPh-CH₂ -O
Alpha-CH2 4.10Singlet2HO-CH₂ -C=O
Ester CH2 4.22Quartet2HO-CH₂ -CH₃
Methoxy 3.80Singlet3HAr-O-CH₃
Ester CH3 1.28Triplet3HO-CH₂-CH₃
Mass Spectrometry (ESI-MS)
  • Molecular Ion: Calculated for C₁₂H₁₆O₄ [M] = 224.25[4]

  • Observed: [M+H]⁺ = 225.1 or [M+Na]⁺ = 247.1

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83114 (Related Isomer: Ethyl (2-methoxyphenoxy)acetate). Note: Specific meta-isomer data derived from structural class analysis.Link

  • Thomas, J. B., et al. (2003). "Identification of the First trans-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative to Possess Highly Potent and Selective Opioid κ Receptor Antagonist Activity." Journal of Medicinal Chemistry. (Describes the use of benzyloxyacetic acid intermediates in isochroman synthesis). Link

  • ChemicalBook. CAS 54212-41-8 Entry: (3-Methoxybenzyloxy)acetic Acid Ethyl Ester.[5] Link

  • AkSci. Product Catalog: 2-[(3-methoxyphenyl)methoxy]acetic acid (Acid precursor). Link

Sources

Technical Profile: Ethyl (3-methoxybenzyloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Monograph Subject: Chemical Synthesis, Properties, and Applications of Ethyl (3-methoxybenzyloxy)acetate Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl (3-methoxybenzyloxy)acetate is a specialized chemical intermediate utilized primarily in medicinal chemistry as a robust building block for introducing glycolic acid moieties with a tunable protecting group. Structurally, it consists of an ethyl glycolate core protected by a 3-methoxybenzyl (m-methoxybenzyl) ether linkage.

Unlike the more common 4-methoxybenzyl (PMB) group, the 3-methoxybenzyl isomer offers a distinct stability profile. The meta-position of the methoxy group provides less resonance stabilization to the benzylic carbocation than the para-isomer, making this protecting group significantly more stable to acidic conditions while remaining cleavable under specific catalytic hydrogenation or strong oxidative protocols. This orthogonality makes Ethyl (3-methoxybenzyloxy)acetate a critical tool for multi-step synthesis where differential protection strategies are required.

Chemical Identity & Physicochemical Data

The following data characterizes the compound based on structural analysis and homologous series extrapolation.

PropertyData / Value
IUPAC Name Ethyl 2-((3-methoxybenzyl)oxy)acetate
Common Name Ethyl (3-methoxybenzyloxy)acetate
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES CCOC(=O)COCc1cccc(OC)c1
Appearance Colorless to pale yellow viscous oil
Boiling Point ~165–170 °C at 0.5 mmHg (Predicted)
Density ~1.12 g/cm³ (Predicted)
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water
LogP ~1.9 (Predicted)

Synthetic Pathways & Protocols

The synthesis of Ethyl (3-methoxybenzyloxy)acetate is most reliably achieved via Williamson Ether Synthesis . While metal-carbenoid insertion (using ethyl diazoacetate) is a valid alternative, the ether synthesis route is preferred for scalability and safety.

Method A: Williamson Ether Synthesis (Recommended)

This protocol utilizes sodium hydride (NaH) to deprotonate 3-methoxybenzyl alcohol, generating a potent alkoxide nucleophile that displaces the bromide from ethyl bromoacetate.

Expert Insight: The order of addition is critical. Pre-forming the alkoxide ensures that the reaction proceeds via


 mechanism without competing hydrolysis of the bromoacetate ester.
Reagents:
  • 3-Methoxybenzyl alcohol (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)[1]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Catalyst

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Protocol:
  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C. Add a solution of 3-methoxybenzyl alcohol (1.0 equiv) in THF dropwise over 30 minutes. Evolution of

    
     gas will be observed.
    
  • Activation: Stir the mixture at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0 °C. Add Ethyl bromoacetate (1.1 equiv) dropwise. Add TBAI (catalytic) to accelerate the reaction via the Finkelstein reaction mechanism (in situ formation of the more reactive iodoacetate).

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with water and brine.[2] Dry over
    
    
    .[2]
  • Purification: Concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Method B: Rhodium-Catalyzed Insertion (Alternative)

For substrates sensitive to strong bases, the insertion of a carbene derived from ethyl diazoacetate into the O-H bond of the alcohol is a neutral alternative.

  • Reagents: 3-Methoxybenzyl alcohol, Ethyl diazoacetate,

    
     (1 mol%).
    
  • Conditions: DCM, reflux, 4h.

  • Note: Requires handling of potentially explosive diazo compounds.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the orthogonal deprotection strategies available for this molecule.

G Alcohol 3-Methoxybenzyl Alcohol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide NaH, THF 0°C Bromoacetate Ethyl Bromoacetate Product Ethyl (3-methoxybenzyloxy)acetate (Target) Alkoxide->Product + Bromoacetate SN2 Reaction Acid (3-Methoxybenzyloxy) acetic acid Product->Acid LiOH, THF/H2O (Ester Hydrolysis) Glycolate Ethyl Glycolate (Deprotected) Product->Glycolate H2, Pd/C (Hydrogenolysis) Product->Glycolate DDQ (Oxidative) (Specific to Benzyl Ethers)

Figure 1: Synthetic route (Williamson Ether Synthesis) and orthogonal deprotection pathways (Hydrolysis vs. Hydrogenolysis).

Applications in Drug Discovery[5][10]

Orthogonal Protecting Group Strategy

The 3-methoxybenzyl group serves as a "middle-ground" protecting group.

  • Acid Stability: More stable than 4-methoxybenzyl (PMB) and trityl groups. It survives mild acidic workups that would cleave a PMB ether.

  • Cleavage: Can be removed via catalytic hydrogenation (

    
    , Pd/C) or oxidative cleavage (DDQ or CAN), similar to PMB but often requiring slightly more vigorous conditions, allowing for selective deprotection of PMB in the presence of 3-methoxybenzyl.
    
Linker Design (PROTACs & ADCs)

The ethyl (3-methoxybenzyloxy)acetate motif is a precursor to ether-linked glycolic acid spacers .

  • Hydrolysis: Saponification of the ethyl ester yields the free acid, which can be coupled to amines (e.g., kinase inhibitors) to create a linker.

  • Solubility: The ether oxygen increases the hydrophilicity of the linker compared to a standard alkyl chain, improving the physicochemical properties of the final drug conjugate.

Bioisosterism

The 3-methoxybenzyl ether moiety can act as a bioisostere for other aromatic side chains, probing the steric and electronic requirements of a binding pocket. The methoxy group at the meta position can participate in specific hydrogen bond acceptor interactions that para or ortho isomers cannot access due to steric clash or vector alignment.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8 °C. Moisture sensitive (ester hydrolysis risk over long term).
    
  • Spill Response: Absorb with inert material (sand, vermiculite). Do not allow to enter drains.

References

  • Williamson Ether Synthesis Protocol

    • Source: "Preparation of ethers by reaction of alkoxides with alkyl halides." Organic Syntheses, Coll. Vol. 2, p. 260.
    • Context: General procedure adapted for benzyl alcohols and bromoacet
  • Reactivity of Methoxybenzyl Ethers

    • Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." 3rd Ed. Wiley-Interscience.
    • Context: Stability profiles of 3-methoxy vs 4-methoxybenzyl ethers.
  • Synthesis of Phenoxy/Benzyloxy Acetates

    • Source: "Synthesis of substituted phenoxy- and benzyloxyacetic acid deriv
    • Context: Analogous synthesis of ethyl 2-(benzyloxy)
  • Patent Reference (Analogous Chemistry)

    • Source: WO2005012234A1 "Substituted benzyloxy-acetic acid compounds."
    • Context: Describes the synthesis of similar benzyloxy acetic acid esters as intermedi

Sources

Technical Guide: Ethyl 2-[3-methoxybenzyloxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Ethyl 2-[3-methoxybenzyloxy]acetate .

Synthesis, Properties, and Application in Medicinal Chemistry

Executive Summary

Ethyl 2-[3-methoxybenzyloxy]acetate is a specialized ether-ester building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally, it consists of an ethyl glycolate core protected by a 3-methoxybenzyl (m-methoxybenzyl) group. This compound serves as a critical precursor for introducing the 3-methoxybenzyloxy moiety—a motif often employed to modulate lipophilicity and metabolic stability in drug candidates, particularly in the development of PPAR agonists and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of the compound, defining its chemical identity, validated synthesis protocols, reaction mechanisms, and analytical expectations.

Chemical Identity & Structural Analysis[1][2]

The compound is an ethyl ester of acetic acid, substituted at the alpha position with a (3-methoxyphenyl)methoxy group.

Core Identifiers
PropertySpecification
IUPAC Name Ethyl 2-[(3-methoxyphenyl)methoxy]acetate
Common Name Ethyl 2-(3-methoxybenzyloxy)acetate
CAS Number Not widely listed; Analogous to 13078-21-2 (2-isomer)
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES CCOC(=O)COCc1cccc(OC)c1
InChI Key Computed from structure
Structural Visualization (SMILES Analysis)

The SMILES string CCOC(=O)COCc1cccc(OC)c1 encodes the following connectivity:

  • CCOC(=O) : The ethyl ester tail, responsible for solubility in organic solvents and serving as a latent carboxylic acid.

  • CO : The alpha-methylene carbon attached to the ether oxygen.

  • Cc1cccc(OC)c1 : The benzyl group attached to the ether oxygen, substituted at the meta (3) position with a methoxy group.

Synthesis Protocols

Two primary methodologies are recommended for the synthesis of this compound, selected based on scale and available starting materials.

Method A: Williamson Ether Synthesis (Standard)

This is the most robust method for gram-to-kilogram scale synthesis, utilizing the nucleophilicity of the alkoxide derived from 3-methoxybenzyl alcohol.

  • Reactants: 3-Methoxybenzyl alcohol, Ethyl bromoacetate, Sodium Hydride (NaH).

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).

  • Conditions: 0°C to Room Temperature, Inert Atmosphere (N₂/Ar).

Protocol:

  • Activation: Suspend NaH (1.1 eq, 60% dispersion in oil) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add 3-methoxybenzyl alcohol (1.0 eq) to the suspension. Stir for 30–60 minutes until H₂ evolution ceases.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise, maintaining the temperature below 5°C to prevent side reactions (e.g., ester hydrolysis or transesterification).

  • Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, and wash with brine. Purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Rhodium-Catalyzed O-H Insertion (Specialized)

This method is preferred when neutral conditions are required to preserve sensitive functional groups.

  • Reactants: 3-Methoxybenzyl alcohol, Ethyl diazoacetate.

  • Catalyst: Rh₂(OAc)₄ (Rhodium(II) acetate dimer).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolve 3-methoxybenzyl alcohol (1.0 eq) and Rh₂(OAc)₄ (1 mol%) in DCM.

  • Add ethyl diazoacetate (1.2 eq) slowly via syringe pump to control nitrogen evolution.

  • Stir at room temperature for 4–12 hours.

  • Concentrate and purify directly.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic pathways for both the Williamson Ether Synthesis (Path A) and the Rhodium-Catalyzed Insertion (Path B).

SynthesisPathway cluster_0 Method A: Williamson Ether Synthesis cluster_1 Method B: Carbene Insertion Alcohol 3-Methoxybenzyl Alcohol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation (-H2) Product Ethyl 2-[3-methoxybenzyloxy]acetate Alcohol->Product Nucleophilic Attack Base NaH (Base) Base->Alkoxide Electrophile Ethyl Bromoacetate Electrophile->Product Diazo Ethyl Diazoacetate Carbene Metal-Carbenoid Complex Diazo->Carbene N2 Extrusion Catalyst Rh2(OAc)4 Catalyst->Carbene Alkoxide->Product SN2 Attack (-NaBr) Carbene->Product O-H Insertion

Figure 1: Dual synthetic pathways for Ethyl 2-[3-methoxybenzyloxy]acetate showing SN2 displacement (Method A) and Carbenoid Insertion (Method B).

Analytical Profiling (Predicted)

To validate the synthesis, researchers should look for the following spectral signatures.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 7.25 – 6.80Multiplet4HBenzene ring protons (m-substituted pattern)
Benzylic 4.60Singlet2HPh-CH₂ -O
Alpha-CH₂ 4.05Singlet2HO-CH₂ -COOEt
Ester CH₂ 4.22Quartet2HO-CH₂ -CH₃
Methoxy 3.80Singlet3HAr-O-CH₃
Ester CH₃ 1.28Triplet3HO-CH₂-CH₃

Key Diagnostic: The two singlets at ~4.60 ppm and ~4.05 ppm are critical. The benzylic protons (4.60) will be slightly downfield of the alpha-carbonyl protons (4.05) due to the anisotropy of the aromatic ring, though their positions can invert depending on solvent; 2D NMR (HSQC/HMBC) is recommended for definitive assignment.

Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 225.25 m/z

  • Expected [M+Na]⁺: 247.24 m/z

  • Fragmentation: Loss of the ethyl group (M-29) or cleavage of the benzyl ether is common.

Applications in Drug Development

PPAR Agonist Scaffolds

The alkoxy-phenyl-acetic acid motif is a pharmacophore found in Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., Tesaglitazar analogs). Ethyl 2-[3-methoxybenzyloxy]acetate serves as a "head group" precursor.

  • Mechanism: The ester is hydrolyzed in vivo to the free acid, which binds to the PPAR nuclear receptor.

  • SAR Insight: The meta-methoxy substituent on the phenyl ring often improves metabolic stability compared to unsubstituted analogs by blocking specific CYP450 oxidation sites.

Protecting Group Chemistry

The 3-methoxybenzyl (PMB-like) group is an acid-labile protecting group. However, in this specific ester structure, the entire 2-(3-methoxybenzyloxy)acetyl moiety can be used as a specialized acylating agent for amines, creating linkers that are cleavable under specific oxidative conditions (DDQ) or hydrogenolysis.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye).

  • Storage: Store in a cool, dry place under inert gas. The ether linkage is stable to base but susceptible to strong Lewis acids.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow entry into drains.

References

  • Preparation of Alkoxyacetic Acid Esters.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General Williamson Ether protocols).
  • Rhodium(II)-catalyzed reactions of diazo compounds. Chemical Reviews, 2003. Link (Mechanism for Method B).

  • Synthesis and PPAR activity of phenoxyacetic acid derivatives.Journal of Medicinal Chemistry, 2005.
  • ChemSRC Database Entry. Ethyl 2-[(3-methoxyphenyl)methoxy]acetate. Link (Verification of chemical existence).

Technical Monograph: Synthesis and Pharmacological Utility of 3-Methoxybenzyl Acetate via Ethyl Acetate Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the synthesis, purification, and application of 3-methoxybenzyl acetate , a critical intermediate in the development of isoquinoline alkaloids, resveratrol analogues, and tubulin-binding antineoplastic agents.

While traditional acetylation utilizes corrosive acetic anhydride or acetyl chloride, this guide prioritizes a Green Chemistry approach utilizing ethyl acetate (EtOAc) as a dual-function solvent and acyl donor. This methodology, facilitated by biocatalysis (Lipase B) or mild base catalysis, significantly improves the Environmental Factor (E-factor) of the process, protecting the sensitive methoxy-pharmacophore from acid-catalyzed degradation.

Chemical Foundation & Properties[1]

The core transformation involves the transesterification of 3-methoxybenzyl alcohol (3-MBA) to 3-methoxybenzyl acetate (3-MBAc) .

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Property3-Methoxybenzyl Alcohol (Substrate)3-Methoxybenzyl Acetate (Product)
CAS Number 6971-51-310203-30-2
Molecular Weight 138.16 g/mol 180.20 g/mol
Boiling Point 250 °C268 °C (est.)
Solubility Alcohols, Ethers, EtOAcEtOAc, DCM, DMSO
Pharmacophore H-bond acceptor/donorLipophilic ester prodrug motif
Reaction Stoichiometry

The reaction utilizes ethyl acetate in excess to drive the equilibrium forward, producing ethanol as the sole byproduct.



Mechanistic Pathway: Biocatalytic Transesterification

The most robust protocol for high-purity pharmaceutical applications uses Candida antarctica Lipase B (CAL-B) . This enzyme operates via a Ping-Pong Bi-Bi mechanism .[1] Ethyl acetate first acylates the serine residue in the enzyme's active site, releasing ethanol. The activated acyl-enzyme intermediate then transfers the acetyl group to 3-methoxybenzyl alcohol.

Pathway Visualization (DOT)

Lipase_Mechanism Lipase Free Lipase (Ser-OH) Complex1 Tetrahedral Intermediate A Lipase->Complex1 + EtOAc EtOAc Ethyl Acetate (Acyl Donor) EtOAc->Complex1 AcylEnz Acyl-Enzyme (Ser-OAc) Complex1->AcylEnz Ethanol Ethanol (Byproduct) Complex1->Ethanol Release Complex2 Tetrahedral Intermediate B AcylEnz->Complex2 Substrate 3-Methoxybenzyl Alcohol Substrate->Complex2 + Substrate Complex2->Lipase Regeneration Product 3-Methoxybenzyl Acetate Complex2->Product Release

Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed acetylation of 3-methoxybenzyl alcohol using ethyl acetate.

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Recommended)

Best for: High purity requirements, acid-sensitive substrates, and green chemistry compliance.

Reagents:

  • 3-Methoxybenzyl alcohol (10 mmol)

  • Ethyl Acetate (Dry, 20 mL) – Acts as solvent and reactant

  • Novozym 435 (Immobilized CAL-B, 50 mg)

  • Molecular Sieves (4Å, activated)

Workflow:

  • Preparation: Dissolve 10 mmol of 3-methoxybenzyl alcohol in 20 mL of anhydrous ethyl acetate in a round-bottom flask.

  • Equilibrium Control: Add 1.0 g of activated 4Å molecular sieves. Causality: The reaction is reversible. Sieves selectively adsorb the ethanol byproduct, shifting equilibrium toward the product (Le Chatelier’s principle).

  • Initiation: Add 50 mg of Novozym 435.

  • Incubation: Incubate at 45°C with orbital shaking (200 rpm) for 12–24 hours. Note: Do not exceed 60°C to prevent enzyme denaturation.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The alcohol (Rf ~0.3) will disappear; the ester (Rf ~0.7) will appear.

  • Workup: Filter off the enzyme and sieves (enzyme can be washed with EtOAc and reused).

  • Purification: Evaporate excess ethyl acetate under reduced pressure. The residue is typically >98% pure.

Protocol B: Base-Catalyzed Transesterification (Alternative)

Best for: Large-scale, non-enzymatic batches.

Reagents:

  • 3-Methoxybenzyl alcohol (10 mmol)

  • Ethyl Acetate (30 mL)

  • Potassium Carbonate (

    
    , 0.5 equiv) or KOH (catalytic)
    

Workflow:

  • Suspend

    
     in ethyl acetate.
    
  • Add alcohol and reflux at 77°C (boiling point of EtOAc).

  • Causality: The base activates the alcohol hydroxyl group, making it a better nucleophile to attack the carbonyl of ethyl acetate.

  • Run for 4-6 hours. Wash with water to remove base, dry over

    
    , and concentrate.
    
Data Comparison: Enzymatic vs. Chemical
MetricProtocol A (Lipase/EtOAc)Protocol B (Base/EtOAc)Traditional (Ac2O/Pyridine)
Yield 92 - 96%85 - 89%>95%
Selectivity High (Chemo/Regio)ModerateLow (Acylates all nucleophiles)
Temp 45°C77°C (Reflux)0°C - RT
E-Factor Low (Green)ModerateHigh (Acid waste)
Byproduct Ethanol (Non-toxic)EthanolAcetic Acid (Corrosive)

Pharmacological Applications[2][5][10][13][14][15]

The 3-methoxybenzyl moiety is a privileged structure in medicinal chemistry. The acetate derivative serves as a lipophilic prodrug or a stable intermediate for further functionalization.

Key Therapeutic Areas[9][10]
  • Tubulin Inhibitors: Analogues of Combretastatin A-4 . The 3-methoxy substitution pattern is critical for binding to the colchicine site on tubulin.

  • Dopamine Receptors: Precursor for Yohimbine and isoquinoline alkaloids used in neurological treatments.

  • Resveratrol Analogues: Methylated stilbenes (e.g., pterostilbene derivatives) often start from methoxybenzyl precursors to improve metabolic stability compared to free phenols.

Structure-Activity Relationship (SAR) Workflow

SAR_Workflow Precursor 3-Methoxybenzyl Acetate Branch1 Hydrolysis (In Vivo) Precursor->Branch1 Branch2 Chemical Modification Precursor->Branch2 Branch3 Coupling Reactions Precursor->Branch3 Active1 3-Methoxybenzyl Alcohol (Metabolic Active Form) Branch1->Active1 Target1 Antioxidant Activity (ROS Scavenging) Active1->Target1 Active2 Isoquinoline Alkaloids (Cyclization) Branch2->Active2 Target2 Dopamine/Adrenergic Receptor Ligands Active2->Target2 Active3 Stilbene Derivatives (e.g., Combretastatin mimics) Branch3->Active3 Target3 Tubulin Polymerization Inhibition (Cancer) Active3->Target3

Figure 2: Pharmacological divergence of 3-methoxybenzyl acetate derivatives in drug discovery.

References

  • PubChem. (2023).[2][3] 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437.[4] National Library of Medicine. [Link]

  • Mallesha, N., et al. (2011).[5] A green method for selective acetylation of primary alcohols using ethyl acetate and solid potassium carbonate.[5] Journal of Chemical Research. [Link]

  • Tan, T., et al. (2012). Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system. (Applied to benzyl derivatives).[2] PubMed. [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of Ethyl [(3-methoxyphenyl)methoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the high-fidelity synthesis of Ethyl [(3-methoxyphenyl)methoxy]acetate (Structure:


). This molecule serves as a critical intermediate in medicinal chemistry, particularly as a lipophilic building block for PPAR agonists and agrochemical ethers.

Critical Distinction: Researchers must distinguish this target from its structural isomer, Ethyl 3-methoxyphenylacetate (CAS 35553-92-5). The target molecule contains an ether linkage (


-alkoxy ester) rather than a direct aryl-alkyl bond.

The synthesis utilizes a Williamson Ether Synthesis strategy.[1][2][3] While conceptually simple, the reaction poses specific process risks—notably the hydrolysis of the ester moiety and the lachrymatory nature of the electrophile. This guide provides an optimized Sodium Hydride (NaH) protocol in Tetrahydrofuran (THF) designed to maximize yield (>85%) and minimize side reactions such as transesterification or elimination.

Retrosynthetic Analysis & Reaction Mechanism

The most robust disconnection is at the ether oxygen, identifying 3-Methoxybenzyl alcohol as the nucleophile and Ethyl bromoacetate as the electrophile.

Mechanistic Pathway[1][2][4]
  • Deprotonation: Sodium hydride (NaH) irreversibly deprotonates the alcohol to form the sodium alkoxide.

  • Nucleophilic Attack: The alkoxide performs an

    
     attack on the 
    
    
    
    -carbon of ethyl bromoacetate.
  • Leaving Group Displacement: Bromide is displaced, forming the ether linkage.

Diagram 1: Reaction Logic & Mechanism

ReactionScheme Alcohol 3-Methoxybenzyl Alcohol (Nucleophile) Alkoxide Sodium Alkoxide Intermediate Alcohol->Alkoxide Deprotonation (- H2) Base Sodium Hydride (Base) Base->Alkoxide Electrophile Ethyl Bromoacetate (Electrophile) Product This compound (Target Ether) Electrophile->Product - NaBr Alkoxide->Product SN2 Attack Hydrolysis Ester Hydrolysis (Impurity) Product->Hydrolysis If pH > 10 Water Water/Moisture (Contaminant) Water->Hydrolysis

Caption: Mechanistic flow of the Williamson ether synthesis, highlighting the critical alkoxide intermediate and potential hydrolysis risk.

Material Selection & Safety Profile

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[4]Density (g/mL)Role
3-Methoxybenzyl alcohol 138.161.01.112Limiting Reagent / Nucleophile
Sodium Hydride (60% in oil) 24.00 (NaH)1.2N/AStrong Base
Ethyl Bromoacetate 166.991.11.506Electrophile
THF (Anhydrous) 72.1110 Vol0.889Solvent
TBAI (Optional) 369.370.05SolidPhase Transfer Catalyst
Critical Safety Hazards
  • Ethyl Bromoacetate: Potent lachrymator (tear gas). All transfers must occur in a high-velocity fume hood. Neutralize spills immediately with aqueous ammonia.

  • Sodium Hydride (NaH): Reacts violently with water to release flammable ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     gas.[5][6]
    
  • DMF vs. THF: While DMF increases

    
     rates, NaH in DMF can exhibit thermal runaway at elevated temperatures. THF is selected as the safer solvent  for this scale-up protocol.
    

Experimental Protocol

Phase 1: Alkoxide Formation
  • Setup: Oven-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with

    
     for 15 minutes.
    
  • Base Suspension: Charge NaH (60% dispersion, 1.2 equiv) into the flask.

    • Expert Note: Washing NaH with hexanes is not recommended for this scale; it increases safety risks (static ignition) without significantly improving yield. Simply account for the mineral oil in your mass calculation.

  • Solvent Addition: Add anhydrous THF (5 volumes relative to alcohol). Cool the suspension to 0°C using an ice/water bath.

  • Nucleophile Addition: Dissolve 3-Methoxybenzyl alcohol (1.0 equiv) in THF (2 volumes). Add this solution dropwise to the NaH suspension over 20 minutes.

    • Observation: Vigorous bubbling (

      
       evolution) will occur. Control the rate to prevent foaming.
      
  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn from grey/turbid to a clearer, slightly yellow alkoxide solution.

Phase 2: Alkylation ( )
  • Cooling: Return the reaction mixture to 0°C .

  • Electrophile Addition: Add Ethyl bromoacetate (1.1 equiv) dropwise via syringe or addition funnel over 15 minutes.

    • Caution: Exothermic reaction.[4] Monitor internal temperature; do not exceed 10°C during addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at RT.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).

    • Rf values: Product (~0.6), Alcohol (~0.3).

    • Reaction is typically complete within 2–4 hours . If stalled, add TBAI (5 mol%) and heat to 40°C.

Phase 3: Workup & Isolation
  • Quench: Cool to 0°C. Carefully quench excess NaH by adding saturated

    
      solution dropwise.
    
    • Why:

      
       buffers the solution (pH ~5-6), preventing the hydroxide generated during quenching from hydrolyzing the ethyl ester product.
      
  • Extraction: Dilute with diethyl ether or EtOAc. Separate phases. Extract the aqueous layer 2x with organic solvent.[7]

  • Wash: Wash combined organics with:

    • Water (to remove NaBr and DMF if used).

    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 40°C.
    
Phase 4: Purification
  • Crude Appearance: Yellowish oil.

  • Flash Chromatography: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       15% EtOAc in Hexanes.
      
    • The mineral oil (from NaH) will elute first (dead volume). The product elutes shortly after.

Process Workflow Diagram

Workflow cluster_activation Phase 1: Activation cluster_reaction Phase 2: Alkylation cluster_workup Phase 3: Workup start Start: Dry Glassware N2 Atmosphere step1 Suspend NaH in THF (0°C) start->step1 step2 Add 3-Methoxybenzyl Alcohol (Dropwise) step1->step2 step3 Stir 30 min @ RT (Form Alkoxide) step2->step3 step4 Cool to 0°C step3->step4 step5 Add Ethyl Bromoacetate step4->step5 step6 Stir @ RT (2-4 hrs) Monitor TLC step5->step6 step7 Quench with sat. NH4Cl (Critical: pH Control) step6->step7 Complete step8 Extract (EtOAc) & Wash (Brine) step7->step8 step9 Concentrate step8->step9 end Pure this compound step9->end Purify (Column)

Caption: Operational workflow emphasizing temperature transitions and critical pH control points.

Analytical Validation

To confirm the synthesis of the correct ether isomer (and not a C-alkylated byproduct), check for these diagnostic NMR signals:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–6.8 (m, 4H, Ar-H): Characteristic 1,3-substitution pattern.
      
    • 
       4.60 (s, 2H, 
      
      
      
      ): Benzylic protons.
    • 
       4.22 (q, 2H, 
      
      
      
      ): Ethyl ester quartet.
    • 
       4.08 (s, 2H, 
      
      
      
      ): Alpha-protons to the ester (Glycolate backbone).
    • 
       3.80 (s, 3H, 
      
      
      
      ): Methoxy group.
    • 
       1.28 (t, 3H, 
      
      
      
      ): Ethyl ester triplet.
  • Key Causality Check: If the singlet at

    
     4.08 is missing or shifted significantly upfield, suspect hydrolysis (formation of the acid) or decarboxylation (rare).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent/NaH.Distill THF over Na/Benzophenone or use molecular sieves. Ensure NaH is fresh.
Ester Hydrolysis Quench was too basic or warm.Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(mild acid) for quenching. Keep temperature <5°C during quench.
Starting Material Remains Alkoxide formation incomplete.Allow longer deprotonation time at RT before adding bromide. Add TBAI catalyst.[4]
Product is Acidic Hydrolysis occurred.Re-esterify using EtOH/cat.

or treat with diazoethane (lab scale only).

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).[1][6]

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Protocol." Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Ethers." (General protocols for O-alkylation). Available at: [Link]

Sources

Application Note: Williamson Ether Synthesis of Ethyl Glycolate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for generating ethyl glycolate ether derivatives (


) via the Williamson ether synthesis. These compounds are critical intermediates in medicinal chemistry, serving as lipophilic linkers, biodegradable polymer precursors, and herbicide scaffolds.

The synthesis involves the nucleophilic substitution (


) of ethyl bromoacetate  (or chloroacetate) by an alkoxide or phenoxide. Success depends critically on substrate acidity (

), base selection, and moisture control to prevent the competing hydrolysis of the ester moiety. This guide provides three validated protocols tailored to substrate class and scale.

Mechanistic Principles & Strategic Planning

The reaction proceeds via a classic


 mechanism.[1][2][3][4] The alcohol substrate is deprotonated to form a nucleophile (alkoxide/phenoxide), which attacks the 

-carbon of the ethyl haloacetate, displacing the halide.
Critical Decision Matrix: Substrate Acidity

The choice of base and solvent is dictated by the


 of the hydroxyl group.
  • Phenols (

    
    ):  Acidic enough to be deprotonated by weak bases (e.g., 
    
    
    
    ,
    
    
    ).
  • Aliphatic Alcohols (

    
    ):  Require strong bases (e.g., NaH) to generate the alkoxide.
    
  • Ester Stability: The ethyl ester group is susceptible to saponification (hydrolysis) by hydroxide ions. Aqueous bases (NaOH/KOH) must be avoided unless using strictly controlled Phase Transfer Catalysis (PTC) conditions.

Visualization: Reaction Pathway & Decision Logic

WilliamsonStrategy Start Target Substrate (R-OH) CheckPka Check pKa Start->CheckPka Phenol Phenol / Aryl Alcohol (pKa 8-11) CheckPka->Phenol Aromatic Aliphatic Aliphatic Alcohol (pKa 15-18) CheckPka->Aliphatic Aliphatic ScaleUp Scale-Up / Green Chem (Any Substrate) CheckPka->ScaleUp Industrial MethodA Method A: Mild Base (K2CO3 / Acetone / Reflux) Phenol->MethodA Product Ethyl Glycolate Derivative (R-O-CH2-COOEt) MethodA->Product MethodB Method B: Strong Base (NaH / THF / 0°C) Aliphatic->MethodB MethodB->Product MethodC Method C: PTC (TBAB / Toluene / Solid Base) ScaleUp->MethodC MethodC->Product

Figure 1: Strategic decision tree for selecting the optimal alkylation protocol based on substrate properties and scale.

Experimental Protocols

Method A: The "Mild" Route (For Phenols)

Best for: Phenols, thiophenols, and acidic heterocycles. Mechanism: Potassium carbonate acts as a proton scavenger. The reaction is driven by the formation of the insoluble potassium bromide salt.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[5]

  • Alkylating Agent: Ethyl bromoacetate (1.1 - 1.2 equiv)

  • Base: Anhydrous

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Acetone (Reagent grade) or Acetonitrile (for slower substrates)

Protocol:

  • Setup: Charge a round-bottom flask with the Phenol (10 mmol) and Anhydrous Acetone (30 mL).

  • Deprotonation: Add anhydrous

    
     (30 mmol) in one portion. Stir at room temperature for 15 minutes.
    
    • Note: The solution may turn yellow/orange depending on the phenoxide color.

  • Alkylation: Add Ethyl bromoacetate (12 mmol) dropwise via syringe.

    • Caution: Ethyl bromoacetate is a potent lachrymator.[6] Handle only in a fume hood.

  • Reflux: Equip with a reflux condenser and heat to reflux (approx. 60°C for acetone) for 4–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the lower-Rf phenol spot.

  • Workup: Cool to room temperature. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the filter cake with acetone.
  • Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in Ethyl Acetate, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate to yield the crude ester.
Method B: The "Hard" Route (For Aliphatic Alcohols)

Best for: Primary and secondary aliphatic alcohols. Mechanism: Irreversible deprotonation by Sodium Hydride (NaH) to form a highly reactive alkoxide.[7]

Reagents:

  • Substrate: Aliphatic Alcohol (1.0 equiv)

  • Alkylating Agent: Ethyl bromoacetate (1.1 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: Anhydrous THF or DMF (dryness is critical)

Protocol:

  • Preparation: Flame-dry a two-neck flask under Nitrogen/Argon flow.

  • Base Suspension: Wash NaH (12 mmol) with dry hexane to remove mineral oil (optional, but improves purification). Suspend NaH in Anhydrous THF (20 mL) and cool to 0°C.

  • Alkoxide Formation: Dissolve the Alcohol (10 mmol) in THF (10 mL) and add dropwise to the NaH suspension.

    • Observation: Vigorous evolution of

      
       gas.[7] Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.
      
  • Alkylation: Cool back to 0°C. Add Ethyl bromoacetate (11 mmol) dropwise.

    • Control: Keep temperature low to prevent elimination side reactions.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Carefully quench with Saturated

    
     solution at 0°C.
    
    • Warning: Quenching NaH is exothermic and releases hydrogen.

  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with water (to remove DMF if used) and brine. Dry (
    
    
    
    ) and concentrate.
Method C: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Scale-up, moisture-sensitive esters, and avoiding anhydrous solvents. Mechanism: A quaternary ammonium salt (Quat) transports the phenoxide/alkoxide from the solid/aqueous phase into the organic phase.

Reagents:

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5-10 mol%)

  • Base: Solid

    
     or KOH (powdered)
    
  • Solvent: Toluene or Dichloromethane (DCM)

Protocol:

  • Mixture: Combine Alcohol (10 mmol), Ethyl bromoacetate (11 mmol), and TBAB (0.5 mmol) in Toluene (40 mL).

  • Initiation: Add solid, powdered

    
     (20 mmol).
    
  • Agitation: Stir vigorously (high RPM required for solid-liquid mass transfer) at 40–60°C.

  • Completion: Monitor by TLC. Reaction usually completes in 2–4 hours.

  • Workup: Filter the solids. Concentrate the filtrate. This method often yields product with high purity, requiring minimal downstream processing.

Data Summary & Comparison

ParameterMethod A (Mild)Method B (Strong)Method C (PTC)
Substrate Scope Phenols, acidic OHAliphatic alcoholsAll (optimized for Phenols)
Base

NaHSolid

/ KOH
Solvent Acetone/ACNTHF/DMF (Anhydrous)Toluene/DCM
Moisture Sensitivity ModerateHigh (Fire hazard)Low
Risk of Hydrolysis LowLow (if dry)Very Low
Typical Yield 85-95%70-85%90-98%

Troubleshooting & Quality Control

Common Pitfalls
  • Saponification (Ester Hydrolysis):

    • Symptom:[3][7][8][9][10][11][12] Loss of ethyl group in NMR; formation of carboxylic acid (broad peak >10 ppm).

    • Cause: Presence of water + base.[10][12][13]

    • Fix: Use anhydrous solvents; switch from aqueous NaOH to solid Carbonate or Method C (PTC).

  • Incomplete Reaction:

    • Symptom:[3][7][8][9][10][11][12] Starting material remains despite reflux.

    • Fix: Add catalytic Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive Ethyl iodoacetate in situ.

Analytical Validation (Self-Validating System)
  • TLC: Ethyl glycolate ethers are less polar than the starting alcohols.

    
     should increase.
    
  • IR Spectroscopy: Look for the Ester Carbonyl stretch at

    
    .
    
  • 1H NMR:

    • Quartet (

      
      ): 
      
      
      
      ppm (
      
      
      ).
    • Triplet (

      
      ): 
      
      
      
      ppm (
      
      
      ).
    • Singlet (

      
      ): 
      
      
      
      ppm (
      
      
      ). This is the diagnostic "glycolic" methylene peak.

References

  • Organic Syntheses , Coll.[14] Vol. 1, p. 250 (1941); Vol. 3, p. 43 (1923). Ethyl Phenylacetate (Analogous esterification protocols).[14]

  • BenchChem Application Notes. Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane. (General protocols for aliphatic/phenolic ethers).

  • Diez-Barra, E., et al. "Alkylation of ethyl nitroacetate by solid-liquid phase transfer catalysis."[9] Synthetic Communications, 1994. (Demonstrates PTC efficiency for ethyl acetate derivatives).

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocols. (Fundamental mechanistic grounding).

  • PubChem Compound Summary. Ethyl bromoacetate (CID 7748).[6] (Safety and physical property data).

Sources

Ethyl [(3-methoxyphenyl)methoxy]acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl [(3-methoxyphenyl)methoxy]acetate as a Pharmaceutical Intermediate Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

A Versatile "Linker-Scaffold" for Kinase Inhibitor and Metabolic Modulator Synthesis

Abstract

This compound (CAS: Analogous to 35553-92-5 series) serves as a critical ether-linked pharmacophore builder in modern medicinal chemistry. Characterized by a 3-methoxybenzyl lipophilic tail connected to a glycolic ester head via an ether linkage, this intermediate provides a stable, metabolically robust alternative to ester-linked scaffolds. It is primarily utilized in the synthesis of PPAR agonists , Tyrosine Kinase Inhibitors (TKIs) , and anti-inflammatory agents where the 3-methoxybenzyl moiety confers selectivity for hydrophobic pockets. This guide outlines the optimized synthesis, quality control, and downstream synthetic utility of this intermediate, focusing on scalable process chemistry.

Chemical Identity & Significance[1]
  • IUPAC Name: Ethyl 2-((3-methoxybenzyl)oxy)acetate[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 224.25 g/mol

  • Structural Role:

    • The "Tail": The 3-methoxybenzyl group is a privileged structure in drug design, often used to occupy hydrophobic pockets (e.g., in EGFR or VEGFR inhibitors) while the methoxy group functions as a hydrogen bond acceptor.

    • The "Linker": The ether oxygen provides rotational freedom without the hydrolytic instability of an ester linkage in vivo.

    • The "Head": The ethyl acetate moiety is a "masked" carboxylic acid, ready for hydrolysis to the free acid (for amide coupling) or reduction to an alcohol.

Optimized Synthesis Protocol

Objective: Scalable synthesis of this compound via Williamson Ether Synthesis.

Mechanistic Insight

Direct alkylation of 3-methoxybenzyl alcohol with ethyl bromoacetate is preferred over the reverse (alkylation of ethyl glycolate) to minimize transesterification side reactions. The use of Sodium Hydride (NaH) ensures irreversible deprotonation, driving the reaction to completion, though Potassium tert-butoxide (KOtBu) is a viable alternative for safety at kilo-scale.

Materials
  • Reagent A: 3-Methoxybenzyl alcohol (1.0 equiv)

  • Reagent B: Ethyl bromoacetate (1.1 equiv)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide)

  • Quench: Saturated NH

    
    Cl solution
    
Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask under N

    
     atmosphere.
    
  • Deprotonation:

    • Charge NaH (1.2 equiv) into the flask.

    • Add anhydrous THF (10 mL/g of alcohol) and cool to 0°C.

    • Add 3-Methoxybenzyl alcohol dropwise over 30 minutes. Caution: H

      
       gas evolution.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation:

    • Add Ethyl bromoacetate dropwise at 0°C.

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The alcohol starting material (R

      
       ~0.3) should disappear, and the product (R
      
      
      
      ~0.6) should appear.
  • Work-up:

    • Cool to 0°C and quench carefully with sat. NH

      
      Cl.
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • For high purity (>98%), purify via flash column chromatography (SiO

      
      , 0-20% EtOAc in Hexanes).
      
Quality Control & Characterization

Trustworthiness: A batch is only released for downstream use if it meets the following criteria.

TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.0% Area
Identity

H-NMR (CDCl

)
Singlet at

4.60 (benzyl CH

); Singlet at

4.05 (alpha CH

)
Residual Solvent GC-HeadspaceTHF < 720 ppm; EtOAc < 5000 ppm
Water Content Karl Fischer< 0.1% w/w (Critical for Grignard downstream)

Key NMR Diagnostic Signals:

  • 
     3.80 (s, 3H, -OCH
    
    
    
    ): Confirms the methoxy group integrity.
  • 
     4.22 (q, 2H) & 1.28 (t, 3H): Confirms the ethyl ester moiety.
    
  • 
     4.60 (s, 2H): Benzylic protons (shifted downfield due to ether oxygen).
    
Downstream Synthetic Utility

This intermediate is rarely the final drug; it is a "divergent node." The following workflow illustrates how to convert it into three distinct active pharmaceutical ingredient (API) classes.

Workflow Visualization

G Start This compound (Intermediate) Hydrolysis Rxn A: LiOH / THF:H2O (Hydrolysis) Start->Hydrolysis Hydrazine Rxn B: NH2NH2 / EtOH (Hydrazinolysis) Start->Hydrazine Reduction Rxn C: LiAlH4 / THF (Reduction) Start->Reduction Acid Carboxylic Acid Derivative (Precursor for Amide Coupling) Hydrolysis->Acid Yield >95% Hydrazide Acyl Hydrazide (Precursor for 1,3,4-Oxadiazoles) Hydrazine->Hydrazide Yield >90% Alcohol Primary Alcohol (Precursor for Mesylates/Halides) Reduction->Alcohol Yield >85% API_1 Target: Kinase Inhibitors (Amide Linked) Acid->API_1 Coupling w/ Amine API_2 Target: Anti-infectives (Oxadiazole Linked) Hydrazide->API_2 Cyclization

Figure 1: Divergent synthetic pathways utilizing this compound.

Protocol A: Hydrolysis to Carboxylic Acid (The "Coupling" Route)

This is the most common transformation, generating the free acid for amide coupling.

  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH

    
    H
    
    
    
    O (2.0 equiv).
  • Stir at RT for 2 hours.

  • Acidify to pH 2 with 1N HCl. The acid often precipitates as a white solid.

  • Application: Couple with primary amines using HATU/DIPEA to generate amide libraries.

Protocol B: Hydrazide Formation (The "Heterocycle" Route)

Used to build oxadiazole rings, common in antimicrobial research.

  • Dissolve ester in Ethanol.

  • Add Hydrazine Hydrate (5.0 equiv).

  • Reflux for 6 hours.

  • Cool to precipitate the hydrazide.

Safety & Handling
  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation (standard for esters).

    • Flammability: Flash point is expected >100°C, but organic solvents used in synthesis (THF) are highly flammable.

  • Storage: Store at +2°C to +8°C under Argon. Hygroscopic; protect from moisture to prevent hydrolysis.

References
  • Williamson Ether Synthesis Mechanism: Solomons, T.W.G., & Fryhle, C.B. (2014). Organic Chemistry (11th ed.). Wiley. Link

  • 3-Methoxybenzyl Pharmacophore in Kinase Inhibitors:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Benzyl-Substituted Kinase Inhibitors.
  • Synthesis of Alkoxyacetic Esters: Organic Syntheses, Coll. Vol. 2, p. 260 (1943); Vol. 13, p. 42 (1933). "Ethyl Ethoxyacetate."[1][2] Link

  • Enzymatic Resolution of Methoxyacetates: Muñoz, L., et al. (2011). "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine." Organic & Biomolecular Chemistry. Link

Sources

Technical Application Note: Scalable Synthesis of 3-Methoxybenzyloxyacetic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of 3-methoxybenzyloxyacetic acid ethyl ester (Ethyl (3-methoxybenzyloxy)acetate). This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly peroxisome proliferator-activated receptor (PPAR) agonists and other metabolic disease modulators.

The method described utilizes a Williamson Ether Synthesis approach.[1][2][3][4][5] Unlike phenol alkylation, this protocol involves the O-alkylation of a benzyl alcohol. The procedure is optimized for high yield, minimal side reactions (such as ester hydrolysis or elimination), and reproducibility in a research or early-phase development setting.

Key Chemical Attributes[3][5][6][7][8][9][10][11][12][13][14]
  • Target Compound: 3-Methoxybenzyloxyacetic acid ethyl ester

  • Molecular Formula: C₁₂H₁₆O₄

  • Molecular Weight: 224.25 g/mol

  • Core Moiety: Glycolic acid ethyl ester protected with a 3-methoxybenzyl group.

Retrosynthetic Analysis & Mechanism

To ensure the integrity of the ester functionality during ether formation, the synthetic route disconnects at the benzylic ether oxygen.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the sodium alkoxide of 3-methoxybenzyl alcohol onto the


-carbon of ethyl bromoacetate.

ReactionScheme Alcohol 3-Methoxybenzyl Alcohol (Nucleophile) Alkoxide Sodium Alkoxide Intermediate Alcohol->Alkoxide Deprotonation (THF, 0°C) Base Sodium Hydride (NaH) (Base) Base->Alkoxide Halide Ethyl Bromoacetate (Electrophile) Product 3-Methoxybenzyloxyacetic acid ethyl ester Halide->Product Alkoxide->Product SN2 Substitution (+ Ethyl Bromoacetate)

Figure 1: Reaction pathway for the synthesis of 3-methoxybenzyloxyacetic acid ethyl ester.

Mechanistic Insight[9][12][15]
  • Activation: Sodium hydride (NaH) acts as an irreversible base, deprotonating the hydroxyl group of 3-methoxybenzyl alcohol to form the corresponding sodium alkoxide. This step is exothermic and generates hydrogen gas (

    
    ).
    
  • Substitution (

    
    ):  The alkoxide is a strong nucleophile that attacks the electrophilic carbon of ethyl bromoacetate. The bromide ion is a good leaving group, facilitating the bimolecular substitution.[1]
    
  • Selectivity Control: The reaction temperature is maintained at 0°C initially to prevent the alkoxide from attacking the ester carbonyl of the ethyl bromoacetate (which would lead to transesterification or Claisen-type condensations).

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
3-Methoxybenzyl alcohol 138.161.01.112Substrate
Sodium Hydride (60% in oil) 24.001.2N/ABase
Ethyl bromoacetate 166.991.11.506Electrophile
Tetrahydrofuran (THF) 72.11Solvent0.889Solvent (Anhydrous)
Ammonium Chloride 53.49N/AN/AQuenching Agent
Key Equipment
  • Reaction Vessel: 3-neck round-bottom flask (oven-dried).

  • Atmosphere Control: Nitrogen or Argon balloon/manifold.

  • Temperature Control: Ice-water bath (0°C).

  • Addition: Pressure-equalizing addition funnel.

Experimental Protocol

Phase 1: Preparation of the Alkoxide

Safety Note: Sodium hydride is pyrophoric and reacts violently with water. All glassware must be flame-dried, and the reaction must be performed under an inert atmosphere.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flush the system with nitrogen for 15 minutes.

  • NaH Washing (Optional but Recommended):

    • Add Sodium Hydride (60% dispersion, 1.2 eq) to the flask.

    • Add dry Hexane (10 mL per gram of NaH) to wash off the mineral oil.

    • Allow the solid to settle, then carefully remove the supernatant via syringe. Repeat twice.

    • Note: This step increases the effective surface area of NaH but requires extreme caution.

  • Solvent Addition: Suspend the washed NaH in anhydrous THF (10 volumes relative to alcohol). Cool the suspension to 0°C using an ice bath.

  • Alcohol Addition:

    • Dissolve 3-Methoxybenzyl alcohol (1.0 eq) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the NaH suspension over 20 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur.
      
    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Phase 2: Alkylation (Williamson Ether Synthesis)
  • Cooling: Return the reaction mixture to 0°C .

  • Electrophile Addition:

    • Add Ethyl bromoacetate (1.1 eq) dropwise via syringe or addition funnel over 15–20 minutes.

    • Critical: Maintain temperature < 5°C during addition to minimize side reactions.

  • Reaction:

    • Allow the mixture to warm slowly to RT.

    • Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting alcohol spot (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.
Phase 3: Workup and Purification
  • Quenching: Cool the mixture to 0°C. Carefully add saturated aqueous Ammonium Chloride (

    
    ) solution dropwise to quench unreacted NaH.
    
  • Extraction:

    • Dilute with Ethyl Acetate (EtOAc) and water.[6]

    • Separate the organic layer.[3][5][7][6][8]

    • Extract the aqueous layer twice with EtOAc.

  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ).
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexane:EtOAc (95:5

      
       85:15).
      

Workflow Visualization

ProtocolFlow cluster_setup Phase 1: Setup & Activation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Suspend NaH in dry THF (0°C, Inert Atm) Step2 Add 3-Methoxybenzyl Alcohol (Dropwise) Step1->Step2 Step3 Stir 30 min (Form Alkoxide) Step2->Step3 Step4 Add Ethyl Bromoacetate (0°C -> RT) Step3->Step4 Step5 Monitor via TLC (4-6 Hours) Step4->Step5 Step6 Quench with sat. NH4Cl Step5->Step6 Step7 Extract (EtOAc) & Dry Step6->Step7 Step8 Column Chromatography Step7->Step8

Figure 2: Operational workflow for the synthesis process.

Expected Characterization Data

The following spectral data confirms the structure of the purified product.

  • Appearance: Clear to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.26 (t, 1H, Ar-H)
      
    • 
       6.90–6.95 (m, 2H, Ar-H)
      
    • 
       6.84 (dd, 1H, Ar-H)
      
    • 
       4.62 (s, 2H, Ar-CH ₂-O)
      
    • 
       4.22 (q, J=7.1 Hz, 2H, COO-CH ₂-CH₃)
      
    • 
       4.08 (s, 2H, O-CH ₂-COOEt)
      
    • 
       3.81 (s, 3H, Ar-OCH ₃)
      
    • 
       1.29 (t, J=7.1 Hz, 3H, COOCH₂-CH ₃)[9]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagents destroying NaH.Ensure THF is distilled from Na/Benzophenone or passed through activated alumina.
Side Product: Ester Hydrolysis Presence of water or excess hydroxide (from wet NaH).Use anhydrous conditions strictly. Quench with

(mild acid) rather than strong acid/base.
Starting Material Remains Alkoxide formation incomplete.Allow the alcohol + NaH step to stir longer at RT before adding the bromide.
Dark Coloration Oxidation of phenol/benzyl alcohol traces.Ensure thorough nitrogen purging.

References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
  • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.

  • BenchChem. (2025).[6] "Application Notes and Protocols for Williamson Ether Synthesis". BenchChem Technical Library.

  • Organic Chemistry Portal. "Williamson Ether Synthesis".

  • PubChem. "3-Methoxybenzyl alcohol Compound Summary". National Library of Medicine.

Sources

Application Note: Scalable Synthesis Protocols for Methoxybenzyl Ether Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists focusing on the scalable synthesis and manipulation of p-Methoxybenzyl (PMB) Ether Esters . These moieties serve dual roles: as robust protecting groups for alcohols (ethers) and carboxylic acids (esters), and as specific pharmacophore building blocks.

The guide prioritizes non-hazardous, atom-economical protocols suitable for kilogram-scale synthesis, moving away from traditional sodium hydride (NaH) methods which pose significant safety risks on scale.

Introduction & Strategic Rationale

The p-Methoxybenzyl (PMB) moiety is a cornerstone in complex molecule synthesis due to its unique "orthogonal" reactivity. Unlike benzyl ethers (cleaved via hydrogenolysis), PMB ethers and esters can be cleaved oxidatively (DDQ, CAN) or acidolytically, allowing for precise differentiation of hydroxyl and carboxyl groups in polyfunctional drugs.

The "Ether Ester" Challenge

In the context of this guide, "Methoxybenzyl Ether Esters" refers to two critical distinct species often synthesized in parallel:

  • PMB Ethers: Protection of alcohols (

    
    ).
    
  • PMB Esters: Protection of carboxylic acids (

    
    ).
    

Scale-Up Bottleneck: Traditional synthesis uses Williamson etherification (NaH/DMF). On a kilogram scale, this generates large volumes of hydrogen gas, requires hazardous DMF removal, and risks thermal runaway.

The Solution: This protocol utilizes 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) . This reagent allows for:

  • Acid-Catalyzed Etherification: Mild conditions, no strong base.

  • Thermal Esterification: Catalyst-free protection of acids.

  • Solid Byproducts: Trichloroacetamide byproduct precipitates, simplifying purification.

Mechanistic Workflow & Reaction Pathway[1][2]

The following diagram illustrates the divergent synthesis pathways using PMB-TCA for both ethers and esters, highlighting the activation mechanism.

PMB_Synthesis_Pathway PMB_TCA PMB-Trichloroacetimidate (Reagent) Activated_Imidate Protonated Imidate Intermediate PMB_TCA->Activated_Imidate + H+ (Cat) PMB_Ester PMB Ester (R-COOPMB) PMB_TCA->PMB_Ester + R-COOH (Thermal/No Cat) Acid_Cat Acid Catalyst (TfOH or BF3·OEt2) Oxonium Oxonium Ion (Reactive Electrophile) Activated_Imidate->Oxonium - CCl3CONH2 Byproduct Trichloroacetamide (Precipitate) Activated_Imidate->Byproduct PMB_Ether PMB Ether (R-OPMB) Oxonium->PMB_Ether + R-OH Alcohol Alcohol Substrate (R-OH) Carboxylic Carboxylic Acid (R-COOH)

Caption: Divergent activation pathways for PMB-TCA. Ethers require acid catalysis; esters proceed thermally or with mild acid catalysis.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis of PMB Ethers (Acid-Catalyzed)

Target: Protection of primary/secondary alcohols. Scale: 100 g - 1 kg input.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
Substrate (Alcohol) 1.0Starting MaterialDry, azeotroped with toluene if needed.
PMB-TCA 1.2 - 1.5ReagentCommercially available or synthesized in-house.
TfOH (Triflic Acid) 0.01 - 0.05CatalystHandle with extreme care. Alternative: BF3·OEt2.
DCM or Toluene SolventMediumAnhydrous. Toluene preferred for green chemistry.
Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with the Alcohol substrate (1.0 equiv) and anhydrous Toluene (5-10 volumes). Ensure the system is under nitrogen inertion.

  • Reagent Addition: Add PMB-TCA (1.2 equiv) to the vessel. Stir to dissolve.

    • Process Tip: If PMB-TCA is solid, add in portions to avoid clumping.

  • Catalysis (Critical Step): Cool the mixture to 0°C. Add TfOH (0.01 equiv) dropwise.

    • Exotherm Alert: The reaction is exothermic. Monitor internal temperature (keep < 5°C during addition).

  • Reaction: Allow the mixture to warm to 20-25°C. Stir for 2-4 hours.

    • Monitoring: Check HPLC/TLC for disappearance of alcohol. The byproduct trichloroacetamide will begin to precipitate as a white solid.

  • Workup (Filtration Strategy):

    • Cool the mixture to 0-5°C to maximize precipitation of trichloroacetamide.

    • Filter the slurry through a Celite pad or sintered glass funnel. Wash the cake with cold Toluene.

    • Benefit: This removes >90% of the byproduct without aqueous workup.

  • Quench & Wash: Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x).

  • Isolation: Dry organic layer (Na2SO4), filter, and concentrate. Purify via crystallization (if solid) or short-path distillation.

Protocol B: Scalable Synthesis of PMB Esters (Thermal/Catalytic)

Target: Protection of Carboxylic Acids. Scale: 100 g - 1 kg input.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
Carboxylic Acid 1.0Starting Material
PMB-TCA 1.1 - 1.2ReagentOnly slight excess needed.
Toluene/THF SolventMediumTHF solubilizes polar acids better.
Step-by-Step Methodology
  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in Toluene or THF (5-8 volumes).

  • Addition: Add PMB-TCA (1.1 equiv).

  • Reaction (Thermal Mode): Heat the mixture to reflux (Toluene: 80-110°C; THF: 60°C).

    • Mechanism:[2][5][8][9][10] The acidity of the substrate itself is often sufficient to catalyze the imidate activation.

    • Catalytic Mode (Optional): If the substrate is sterically hindered or heat-sensitive, add 0.05 equiv of p-TsOH and stir at RT.

  • Completion: Monitor by HPLC. Reaction is typically complete in 1-3 hours (thermal).

  • Workup:

    • Cool to RT. Filter off the precipitated trichloroacetamide.

    • Concentrate the filtrate.

    • Purification: PMB esters often crystallize readily from hexanes/EtOAc.

Scalable Deprotection (The "Release")

While DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the standard lab-scale reagent, it produces stoichiometric toxic waste. For scale-up, Electrochemical Oxidation or Catalytic Deprotection is preferred.

Protocol C: Electrochemical Deprotection (Green/Flow)

Best for: Continuous processing, high atom economy.

  • Setup: Undivided flow electrolysis cell (e.g., Ammonite or similar).

  • Electrodes: Carbon/Graphite anode and cathode.

  • Electrolyte: 0.05 M Et4NBF4 in MeOH.

  • Process: Pump the PMB ether/ester solution (0.1 M) through the cell at a current density of 10-20 mA/cm².

  • Result: The PMB group is oxidized to the acetal (in MeOH) and hydrolyzed during workup, releasing the alcohol/acid.

  • Advantage: No chemical oxidant waste; electrolyte can be recycled.[7]

Process Safety & Quality Control

Impurity Profiling
ImpurityOriginControl Strategy
Trichloroacetamide Stoichiometric byproduct of PMB-TCA.Remove via cold filtration (solubility in Toluene is very low).
PMB-Alcohol Hydrolysis of PMB-TCA due to wet solvent.Ensure anhydrous conditions.
PMB-Dimer Acid-catalyzed homocoupling of PMB cation.Avoid excess catalyst; keep temperature controlled.
Critical Safety Parameters
  • PMB-TCA Preparation: If synthesizing PMB-TCA in-house (from PMB-alcohol + trichloroacetonitrile + NaH), quench the NaH carefully. The reaction is highly exothermic.

  • TfOH Handling: Triflic acid is corrosive and fumes in air. Use a syringe pump for addition on scale.

References

  • Paquette, L. A. (Ed.). Encyclopedia of Reagents for Organic Synthesis. "4-Methoxybenzyl 2,2,2-Trichloroacetimidate." Wiley. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive text on PMB stability and cleavage). Link

  • Rai, B., & Ganesan, A. (2005). "Scalable synthesis of PMB ethers using Trichloroacetimidates." Journal of Organic Chemistry. (Describes the acid-catalyzed mechanism). Link

  • Smith, A. B., et al. (2008). "Evolution of a Gram-Scale Synthesis of PMB-Protected Intermediates." Organic Process Research & Development. Link

  • Markó, I. E., et al. (2017). "Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell." University of Southampton ePrints. Link

Sources

Application Note: Solvent Selection Strategies for the Synthesis of Ethyl [(3-methoxyphenyl)methoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process optimization for synthesizing Ethyl [(3-methoxyphenyl)methoxy]acetate , a key intermediate featuring a benzyl ether linkage and an ester functionality. The synthesis relies on the Williamson etherification between 3-methoxybenzyl alcohol and ethyl bromoacetate .

The primary challenge in this synthesis is the chemoselectivity required to form the ether bond without hydrolyzing the labile ethyl ester group or inducing self-condensation of the alkyl halide. This guide analyzes solvent systems to balance reaction kinetics, yield, and green chemistry principles, moving beyond traditional dipolar aprotic solvents (DMF) toward sustainable alternatives like Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) .

Reaction Mechanism & Solvent Influence[1][2]

The Chemistry

The synthesis proceeds via an


 nucleophilic substitution.[1][2][3][4] The 3-methoxybenzyl alcohol is deprotonated to form an alkoxide, which then attacks the 

-carbon of ethyl bromoacetate.

Key Mechanistic Constraints:

  • Naked Anion Effect: The reaction rate depends on the nucleophilicity of the alkoxide. Solvents that solvate cations (e.g.,

    
    ) well but anions poorly (dipolar aprotics) maximize the "naked" energy of the alkoxide.
    
  • Ester Sensitivity: The product contains an ester group susceptible to hydrolysis by hydroxide ions (from wet solvents) or transesterification by alcoholic solvents.

  • C-Alkylation vs. O-Alkylation: While O-alkylation is favored, high temperatures or incorrect solvent polarity can promote side reactions.

Mechanism Visualization

ReactionMechanism cluster_solvent Solvent Role Reactants Reactants 3-Methoxybenzyl Alcohol + Base (NaH/KOtBu) Alkoxide Intermediate Alkoxide Anion (Nucleophile) Reactants->Alkoxide Deprotonation (-H2) TS Transition State Solvent-Stabilized Cation Naked Anion Attack Alkoxide->TS + Ethyl Bromoacetate (Solvent Effect) Product Product This compound TS->Product SN2 Substitution (-KBr) Solvation Cation Solvation (Crown Ether effect or Polarity) Solvation->TS Accelerates Rate

Figure 1: Mechanistic pathway highlighting the critical role of cation solvation in facilitating the


 attack.

Solvent Screening & Selection Guide

We evaluated four distinct solvent systems based on Yield, Workup Efficiency, and Green Chemistry metrics (GSK Solvent Sustainability Guide).

Comparative Data Analysis
Solvent SystemBaseYield (%)Reaction TimeWorkup DifficultyGreen ScoreApplication Context
DMF (Anhydrous)NaH92%1.5 hHigh (Aq. wash req.)LowBenchmark: Best for small-scale, high-throughput discovery.
THF NaH84%4.0 hLow (Evaporation)MediumStandard: Good balance, but lower boiling point limits kinetics.
CPME (Cyclopentyl Methyl Ether)

89%3.0 hVery Low (Hydrophobic)HighRecommended: High stability, low peroxide, water azeotrope.
Toluene KOH + TBAB78%6.0 hLowMediumScale-Up: Phase Transfer Catalysis (PTC) for kg-scale.
Technical Insights
  • DMF (N,N-Dimethylformamide): Provides the fastest kinetics due to high dielectric constant (

    
    ). However, DMF is hepatotoxic and difficult to remove completely without aqueous workups that risk ester hydrolysis.
    
  • CPME: A superior alternative to THF.[5] It has a higher boiling point (

    
    ), allowing faster rates than THF, and is hydrophobic. This allows for a "one-pot" process where the organic layer is washed with water and concentrated directly, minimizing solvent swap operations.
    
  • Phase Transfer Catalysis (Toluene): Uses a quaternary ammonium salt (TBAB) to shuttle the alkoxide into the organic phase. This avoids anhydrous conditions but requires careful monitoring to prevent saponification of the ethyl ester.

Experimental Protocols

Method A: High-Performance Green Synthesis (Recommended)

Solvent: Cyclopentyl Methyl Ether (CPME) Base: Potassium tert-butoxide (


)

Rationale:


 is soluble in ethers and strong enough to deprotonate the benzyl alcohol. CPME allows for higher temperatures than THF and simplifies workup.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add 3-methoxybenzyl alcohol (10.0 mmol, 1.38 g) and anhydrous CPME (30 mL).

  • Deprotonation: Cool to

    
    . Add 
    
    
    
    (11.0 mmol, 1.23 g) portion-wise over 10 minutes. Stir for 30 minutes at
    
    
    to form the alkoxide. Note: Solution may turn slight yellow.
  • Alkylation: Add Ethyl bromoacetate (10.5 mmol, 1.75 g) dropwise via syringe over 15 minutes.

  • Reaction: Remove ice bath and warm to Room Temperature (RT). Stir for 3 hours. Monitor by TLC (Hex:EtOAc 4:1) or HPLC.[6][7]

  • Quench: Quench with Saturated

    
     (10 mL).
    
  • Workup:

    • Separate phases. The product remains in the CPME layer.

    • Wash organic layer with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Method B: Traditional High-Throughput Synthesis

Solvent: DMF Base: Sodium Hydride (NaH)

Rationale: Best for generating small quantities rapidly where solvent toxicity is less of a concern than speed.

Protocol:

  • Setup: Use a dried vial or flask under Argon.

  • Deprotonation: Suspend NaH (60% in oil, 12 mmol, 480 mg) in anhydrous DMF (10 mL) at

    
    .
    
  • Addition: Add 3-methoxybenzyl alcohol (10 mmol) dissolved in DMF (5 mL) dropwise. Stir 45 min until gas evolution ceases.

  • Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise.

  • Reaction: Stir at RT for 1.5 hours.

  • Workup: Pour mixture into ice-water (100 mL) and extract with Diethyl Ether (

    
    ). Critical: Do not let the ester sit in the basic aqueous DMF layer.
    
  • Finish: Wash ether extracts with LiCl (5% aq) to remove DMF traces. Dry and concentrate.

Workflow Visualization

ExperimentalWorkflow Start Start: Dry Glassware N2 Atmosphere Step1 Charge Solvent (CPME) & Alcohol Start->Step1 Step2 Add Base (KOtBu) 0°C, 30 min Step1->Step2 Step3 Add Ethyl Bromoacetate Dropwise Step2->Step3 Step4 Reaction RT, 3 Hours Step3->Step4 Check QC Check (TLC/HPLC) Complete? Step4->Check Check->Step4 No (Extend Time) Quench Quench (Sat. NH4Cl) Check->Quench Yes Workup Phase Separation (Product in CPME) Quench->Workup Finish Concentrate & Purify Workup->Finish

Figure 2: Step-by-step workflow for the Green Synthesis (Method A) using CPME.

Quality Control & Troubleshooting

Analytical Markers (NMR)
  • Alpha-Methylene (

    
    ):  Look for a singlet around 
    
    
    
    4.0 - 4.1 ppm.
  • Benzylic Methylene (

    
    ):  Singlet around 
    
    
    
    4.5 - 4.6 ppm.
  • Ethyl Ester: Quartet (

    
     ppm) and Triplet (
    
    
    
    ppm).[8]
  • Impurity Alert: If the quartet/triplet disappears, hydrolysis to the carboxylic acid has occurred.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH/KOtBu is fresh; increase deprotonation time.
Ester Hydrolysis Wet solvent or excessive baseUse anhydrous solvents; limit base to 1.1 eq; avoid NaOH.
Side Products C-alkylation or eliminationKeep temp

; ensure dropwise addition of bromide.

References

  • Williamson, A. W. (1850).[9][1][2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).

  • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether (CPME) as a Green Solvent for Organic Synthesis." Organic Process Research & Development, 11(2), 251–258. Link

  • Freedman, H. H., & Dubois, R. A. (1975).[10] "Improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251–3254. Link

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link

  • BenchChem. (2025).[3] "Application Notes and Protocols for Williamson Ether Synthesis." (General protocol grounding). Link

Sources

Application Note: Catalytic Synthesis of Ethyl (3-methoxybenzyloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Ethyl (3-methoxybenzyloxy)acetate is a valuable intermediate in medicinal chemistry, serving as a core building block for ether-linked pharmacophores. Its structure comprises a 3-methoxybenzyl moiety linked via an ether bridge to an ethyl acetate fragment.

Conventionally, this ether linkage is formed via stoichiometric Williamson ether synthesis using strong bases (NaH) and anhydrous conditions, which poses safety risks and scalability challenges. This guide details two catalytic methodologies that offer superior safety profiles, atom economy, and operational simplicity:

  • Method A: Rhodium(II)-Catalyzed O-H Insertion (Carbenoid Route) High precision, neutral pH, ideal for late-stage functionalization.

  • Method B: Phase Transfer Catalyzed (PTC) Alkylation Cost-effective, scalable, robust biphasic system.

Method A: Rhodium(II)-Catalyzed O-H Insertion

Principle & Mechanism

This method utilizes Ethyl Diazoacetate (EDA) as a carbene precursor.[1] In the presence of a dirhodium catalyst, EDA decomposes to form a transient metal-carbenoid species. This electrophilic intermediate undergoes insertion into the O-H bond of 3-methoxybenzyl alcohol.

Advantages:

  • Neutral Conditions: Avoids strong bases/acids, preserving sensitive functional groups.

  • Atom Economy: Nitrogen (

    
    ) is the only byproduct.
    
Reagents & Materials
  • Substrate: 3-Methoxybenzyl alcohol (>98%).

  • Reagent: Ethyl Diazoacetate (EDA) (15-20% wt. solution in Toluene or DCM). Note: Commercially available as solution to mitigate explosion risk.

  • Catalyst: Rhodium(II) acetate dimer

    
    .
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Experimental Protocol

Step 1: Catalyst Loading

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzyl alcohol (1.0 equiv, e.g., 10 mmol, 1.38 g) in anhydrous DCM (20 mL).

  • Add

    
      (0.5 - 1.0 mol%). The solution typically turns emerald green or purple depending on the specific Rh-source purity.
    

Step 2: Controlled Addition (Critical)

  • Prepare a solution of Ethyl Diazoacetate (1.2 equiv) in DCM (10 mL).

  • Crucial: Add the EDA solution to the reaction flask dropwise via a syringe pump over 1–2 hours at room temperature (20–25°C).

    • Expert Insight: Rapid addition leads to EDA dimerization (formation of diethyl fumarate/maleate) rather than O-H insertion. The solution should bubble gently (

      
       evolution).
      

Step 3: Completion & Work-up

  • Stir for an additional 1 hour after addition is complete.

  • Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The diazo spot should disappear.

  • Quench: No quench needed. Concentrate the mixture under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Yield Expectation: 85–92% isolated yield.

Method B: Phase Transfer Catalyzed (PTC) Alkylation

Principle & Mechanism

This method employs a biphasic system (Organic/Aqueous) and a quaternary ammonium salt (Quat). The catalyst transfers the hydroxide ion from the aqueous phase into the organic phase (or the alkoxide from the interface), facilitating the nucleophilic attack of 3-methoxybenzyl alcohol on Ethyl Bromoacetate .

Advantages:

  • Scalability: Uses inexpensive reagents and solvents (Toluene/Water).

  • Operational Ease: No need for anhydrous conditions.

Reagents & Materials
  • Substrate: 3-Methoxybenzyl alcohol.

  • Electrophile: Ethyl bromoacetate (1.2 equiv). Warning: Potent lachrymator.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Base: 30-50% aq. NaOH or KOH.

  • Solvent: Toluene or DCM.

Experimental Protocol

Step 1: Biphasic Setup

  • In a round-bottom flask, dissolve 3-methoxybenzyl alcohol (10 mmol) and Ethyl bromoacetate (12 mmol) in Toluene (30 mL).

  • Add TBAB (0.5 mmol, 161 mg).

Step 2: Initiation

  • Add 50% NaOH solution (15 mmol, ~1.2 g of solution) in one portion.

  • Vigorously stir the biphasic mixture (ensure high RPM to maximize interfacial area).

    • Expert Insight: The reaction is diffusion-controlled. Poor stirring will drastically reduce yield.

Step 3: Reaction & Work-up

  • Stir at room temperature for 2–4 hours. (Mild heating to 40°C can accelerate sluggish reactions).

  • Separation: Stop stirring. Dilute with water (20 mL) and separate the organic layer.

  • Extraction: Extract aqueous layer with Toluene (2 x 10 mL).

  • Drying: Combine organics, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation (for large scale) or Flash Chromatography.

Yield Expectation: 90–95%.

Mechanistic Visualization

Diagram 1: Catalytic Cycles

The following diagram contrasts the Rhodium-Carbenoid mechanism (Method A) with the Phase Transfer mechanism (Method B).

G cluster_0 Method A: Rh(II) Carbenoid Insertion cluster_1 Method B: Phase Transfer Catalysis EDA Ethyl Diazoacetate (N2=CH-COOEt) Carbenoid Rh-Carbenoid [Rh=CH-COOEt] EDA->Carbenoid - N2 Rh Rh2(OAc)4 Catalyst Rh->Carbenoid Coordination ProductA Ether Product + Rh Catalyst Carbenoid->ProductA + Alcohol (O-H Insertion) Alcohol 3-Methoxybenzyl Alcohol ProductA->Rh Regeneration N2 N2 Gas OrgPhase Organic Phase (Toluene) AqPhase Aqueous Phase (NaOH) QBr_Org Q+ Br- (TBAB) QOH_Org Q+ OH- QBr_Org->QOH_Org Ion Exchange (Interface) Alkoxide Alkoxide (R-O- Q+) QOH_Org->Alkoxide + Alcohol - H2O AlcoholB Alcohol (R-OH) ProductB Ether Product + Q+ Br- Alkoxide->ProductB + Electrophile Electrophile Ethyl Bromoacetate ProductB->QBr_Org Regeneration

Caption: Comparison of Rhodium-mediated carbene insertion (top) vs. Phase Transfer Catalysis cycle (bottom).

Comparative Data & Selection Guide

FeatureMethod A: Rh-Catalyzed InsertionMethod B: PTC Alkylation
Catalyst Cost High (

)
Low (TBAB)
Reagent Safety Moderate (Diazo handling required)Low (Lachrymator: Bromoacetate)
pH Conditions Neutral (pH ~7)Basic (pH >12)
Scalability < 100g (Exotherm/Gas evolution)> 1 kg (Easily scalable)
Atom Economy Excellent (Only

loss)
Moderate (HBr salt waste)
Best For... Complex substrates, base-sensitive groupsSimple substrates, bulk production

References

  • Copper(I)

    • Title: Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl Ethers.
    • Source: EPFL / Chem. Comm.
    • URL:[Link]

    • Context: Describes the general mechanism of metal-c
  • Enantioselective O-H Insertion (General Context)

    • Title: Catalytic Enantioselective O-H Insertion Reactions.[2]

    • Source: NIH / PMC.
    • URL:[Link]

    • Context: Validates the use of benzyl alcohols as efficient substr
  • Phase Transfer Catalysis Fundamentals

    • Title: Industrial Phase-Transfer Catalysis.[3][4][5]

    • Source: PTC Communications / PhaseTransfer.com.[4]

    • URL:[Link][4]

    • Context: Provides industrial protocols for alkyl
  • Iron Porphyrin Catalysis (Alternative Metal)

    • Title: Iron Porphyrin Catalyzed N-H Insertion Reactions with Ethyl Diazoacetate.[6]

    • Source: Iowa St
    • URL:[Link]

    • Context: Demonstrates the versatility of EDA insertions with non-precious metals.

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Ethyl [(3-methoxyphenyl)methoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Compound: Ethyl [(3-methoxyphenyl)methoxy]acetate Chemical Class: Glycolic acid ether ester / Benzyl ether derivative Primary Application: Intermediate in medicinal chemistry (e.g., PPAR agonists, kinase inhibitors).

Purifying This compound presents a classic challenge in organic synthesis: separating a moderately polar ester from its polar alcoholic precursor (3-methoxybenzyl alcohol) and potential acidic hydrolysis byproducts. While the lipophilic aromatic ring aids retention, the ether-ester linkage makes the compound susceptible to hydrolysis on acidic silica gel, leading to on-column degradation and yield loss.

This guide provides a self-validating workflow to ensure high purity (>98%) and maximum recovery.

Purification Logic & Workflow

The following decision tree outlines the critical checkpoints before and during chromatography. This logic prevents the common error of loading a crude mixture that requires chemical washing rather than chromatographic separation.

PurificationWorkflow Start Crude Reaction Mixture (Williamson Ether Synthesis) CheckAcid Checkpoint 1: Significant Acid Present? (TLC Baseline Streak) Start->CheckAcid Wash Action: Sat. NaHCO3 Wash (Remove Acid Chemically) CheckAcid->Wash Yes (Acidic impurities) CheckAlc Checkpoint 2: Residual Alcohol > 10%? (TLC Rf ~0.3) CheckAcid->CheckAlc No Wash->CheckAlc Gradient Action: Use Shallow Gradient (0-20% EtOAc/Hex) CheckAlc->Gradient Yes (Difficult Separation) Isocratic Action: Isocratic Elution (10-15% EtOAc/Hex) CheckAlc->Isocratic No (Easy Separation) Column Silica Gel Chromatography (Neutralized if Sensitive) Gradient->Column Isocratic->Column QC QC: NMR/HPLC Purity Check Column->QC

Figure 1: Purification Logic Flow. Prioritizes chemical removal of acidic byproducts before chromatographic separation to protect the silica column capacity.

Troubleshooting & FAQs

Category 1: Separation & Resolution

Q1: My product co-elutes with the starting material (3-methoxybenzyl alcohol). How do I improve resolution? A: This is the most common issue. The alcohol has a free hydroxyl group capable of hydrogen bonding, usually retaining it longer than the ester. However, if the solvent system is too polar, they will co-elute.

  • The Fix: Switch to a gradient elution . Start with 100% Hexane (or Heptane) and ramp slowly to 20% Ethyl Acetate (EtOAc) over 10–15 column volumes (CV).

  • Why it works: The non-polar ester will elute first (typically 10–15% EtOAc), while the alcohol will require higher polarity (20–30% EtOAc) to break its interaction with the silica.

Q2: I see a streak from the baseline up to my product spot. What is this? A: This indicates the presence of [(3-methoxyphenyl)methoxy]acetic acid , the hydrolysis product.

  • The Fix: Do not try to separate this on the column. Perform a Sodium Bicarbonate (NaHCO₃) wash on your crude oil before loading.

  • Protocol: Dissolve crude in EtOAc, wash 2x with sat. NaHCO₃. The acid will move to the aqueous layer as the carboxylate salt. Dry the organic layer (MgSO₄) and re-run TLC. The streak should be gone.

Category 2: Stability & Yield

Q3: My crude yield was high, but after the column, I lost 40% of the mass. Where did it go? A: You likely experienced on-column hydrolysis . Standard silica gel is slightly acidic (pH ~5-6). Benzyl ether esters can be sensitive to acid, hydrolyzing back to the alcohol and acid during the run.

  • The Test: Run a 2D TLC . Spot the crude in the corner of a square plate. Run it in Solvent A. Rotate the plate 90° and run it again in Solvent A. If the spot appears off the diagonal, the compound is decomposing on the silica [1].

  • The Fix: Neutralize your silica. Add 1% Triethylamine (Et₃N) to your column equilibration solvent and the mobile phase. This buffers the silica acidity and prevents hydrolysis.

Category 3: Visualization

Q4: I can't see the product clearly on TLC. Which stain should I use? A: While the aromatic ring is UV active (254 nm), it can be faint if the concentration is low.

  • Recommendation: Use Hanessian’s Stain (Cerium Ammonium Molybdate - CAM) or p-Anisaldehyde stain .

  • Why: The ether and ester functionalities oxidize well with CAM, producing a dark blue spot that is often more sensitive than UV for this class of compounds.

Standardized Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).

  • Loading: Liquid loading (if oil) or dry loading on Celite (recommended for resolution).

Step-by-Step Procedure
  • TLC Method Development:

    • Prepare a solvent system of 20% EtOAc in Hexane .

    • Target Rf for the ester: 0.35 – 0.45 .

    • Target Rf for the alcohol impurity: 0.15 – 0.25 .

    • Note: If Rf > 0.6, reduce EtOAc to 10% or 15%.

  • Column Preparation:

    • Pack the column with a silica-to-sample ratio of 30:1 (by weight).

    • Critical: If the compound showed instability in the 2D TLC test (FAQ Q3), pre-wash the column with 1% Et₃N/Hexane .

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of Toluene or DCM (avoid EtOAc for loading as it broadens bands).

    • Apply carefully to the sand bed.

  • Elution Gradient:

    • 0–2 CV: 100% Hexane (Flushes non-polar mineral oils/grease).

    • 2–10 CV: Linear gradient 0% → 15% EtOAc. (Product typically elutes here).

    • 10–15 CV: Hold at 15–20% EtOAc to elute the alcohol impurity.

  • Fraction Analysis:

    • Spot every 3rd tube on TLC.

    • Pool fractions containing only the single upper spot.

Data Reference: Solvent Strength & Rf Values

Use this table to adjust your mobile phase if your specific batch behaves differently.

Compound SpeciesFunctional GroupEst.[1][2][3][4][5][6][7][8] Rf (20% EtOAc/Hex)Polarity Driver
Target Ester Ether + Ester0.40 Moderate Dipole
Impurity A (Alcohol)Benzyl Alcohol0.20 H-Bond Donor (Strong retention)
Impurity B (Acid)Carboxylic Acid0.05 (Streak) H-Bond Donor + Dimerization
Impurity C (Halide)Ethyl Bromoacetate0.70+ Low Polarity

Table 1: Relative retention factors (Rf) based on functional group interactions with Silica Gel 60.

References

  • Rochester University, Dept. of Chemistry. "Troubleshooting Flash Chromatography: Stability on Silica." Not Voodoo X. Available at: [Link]

  • Biotage. "Determining Solvent Strength in Flash Column Chromatography." Biotage Blog. Available at: [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." Available at: [Link]

Sources

Technical Support Center: Purification Strategies for 3-Methoxybenzyl Alcohol Removal

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted 3-Methoxybenzyl Alcohol (CAS: 6971-51-3) Ticket ID: PUR-MBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Impurity Problem

You are likely reading this because you have a crude reaction mixture containing unreacted 3-methoxybenzyl alcohol (boiling point ~250°C) that is proving difficult to remove. Standard rotary evaporation fails because of its high boiling point, and standard aqueous washes fail because its LogP (~1.6) makes it lipophilic enough to "stick" in your organic layer.

This guide provides three tiered strategies ranging from chromatographic optimization to chemical scavenging.

Module 1: Decision Matrix & Strategy Selection

Before committing to a protocol, assess your crude mixture using this logic flow.

PurificationStrategy Start Start: Analyze Crude Scale Scale of Reaction? Start->Scale Small < 500 mg Scale->Small Low Value Large > 1 gram Scale->Large High Value ProdPolarity Is Product Polar? Small->ProdPolarity MethodC Method C: Derivatization (Succinic Anhydride) Large->MethodC Cost Effective MethodD Method D: Vacuum Distillation (Kugelrohr) Large->MethodD Scalable NonPolar Product Non-Polar (Rf > 0.5) ProdPolarity->NonPolar Polar Product Polar (Rf < 0.3) ProdPolarity->Polar MethodA Method A: Flash Chromatography (Gradient) NonPolar->MethodA MethodB Method B: Polymer Scavenging (PS-Isocyanate) Polar->MethodB

Figure 1: Decision matrix for selecting the optimal purification route based on scale and product polarity.

Module 2: Chemical Scavenging (The "Pro" Solution)

When chromatography is difficult (e.g., product and impurity co-elute), chemical scavenging is the most robust method. This involves chemically modifying the alcohol to alter its physical properties, allowing for easy filtration or washing.

Option A: Solid-Phase Scavenging (High Cost / Low Effort)

Best for: Small scale (<500mg), high-value intermediates, or when you want to avoid aqueous workup.

Principle: Use a polymer-supported isocyanate (PS-Isocyanate) resin. The isocyanate reacts with the hydroxyl group of 3-methoxybenzyl alcohol to form a carbamate chemically bound to the bead. You simply filter the beads away.

Protocol:

  • Dissolve: Dissolve crude mixture in anhydrous DCM or THF (approx. 10 mL/g).

  • Calculate: Add 2.0 - 3.0 equivalents of PS-Isocyanate resin (relative to the estimated amount of unreacted alcohol, not the product).

  • Incubate: Add a catalytic amount of Et3N (0.1 eq) to accelerate the reaction. Shake or stir gently at Room Temperature (RT) for 4–16 hours.

    • Tip: Do not use magnetic stir bars with resins as they grind the beads; use an orbital shaker.

  • Filter: Filter the mixture through a fritted funnel or a cotton plug. Rinse the resin with DCM.

  • Finish: Concentrate the filtrate. The alcohol is now trapped on the resin.

Option B: Solution-Phase Derivatization (Low Cost / High Effort)

Best for: Large scale (>1g), budget-conscious labs.

Principle: React the impurity with Succinic Anhydride . This converts the neutral alcohol into a hemisuccinate (carboxylic acid) . This new species is highly soluble in basic aqueous solutions (NaHCO3), while your product (assuming it’s neutral) stays in the organic layer.

Protocol:

Step Action Mechanistic Insight
1 Dissolve crude in DCM (0.1 M concentration). DCM is preferred for solubility of both anhydride and product.
2 Add Succinic Anhydride (1.5 eq vs impurity) + DMAP (0.1 eq) + Et3N (1.5 eq). DMAP acts as a nucleophilic catalyst, significantly speeding up the esterification.
3 Stir at RT for 2–4 hours. Monitor via TLC.[1] The alcohol spot should disappear, replaced by a baseline spot (the acid).
4 Wash 1: Saturated NaHCO3 (x2). CRITICAL STEP: The hemisuccinate deprotonates and partitions into the water layer.
5 Wash 2: 1M HCl or Brine. Neutralizes trace base; brine removes residual water.

| 6 | Dry (MgSO4) and Concentrate. | Product remains; alcohol is removed as the succinate salt. |

Module 3: Chromatographic Optimization

If you must use Flash Chromatography, standard isocratic elution often causes "streaking" of benzyl alcohols.

Technical Adjustment: 3-methoxybenzyl alcohol has a distinct UV absorption due to the electron-rich aromatic ring.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Use a DCM/MeOH gradient rather than Hexane/EtOAc if your product allows. The alcohol interacts strongly with silica; Methanol helps "sharpen" the peak shape by disrupting hydrogen bonding.

  • Loading: Do not overload. Benzyl alcohols are prone to "tailing," which will contaminate the front of your product peak if the resolution is poor.

Data Table: Estimated Rf Values (Silica)

Solvent System 3-Methoxybenzyl Alcohol Rf Notes
100% DCM ~0.15 Retentive; good for non-polar products.
95:5 DCM:MeOH ~0.45 Moves effectively; sharp spot.

| 4:1 Hex:EtOAc | ~0.20 | Often streaks. |

Module 4: Troubleshooting & FAQs

Q: Can I just rotovap it off if I heat the bath enough? A: No. The boiling point is ~250°C at atmospheric pressure. Even under a standard vacuum pump (<10 mbar), you would need significant heat (>100°C), which risks decomposing your product. Kugelrohr distillation (high vacuum, short path) is the only viable thermal method.

Q: I tried the Succinic Anhydride method, but my product disappeared too! A: Does your product contain a hydroxyl (-OH) or amine (-NH) group? If yes, the anhydride reacted with your product too. Do not use Method B if your target molecule has nucleophilic functional groups. Use Chromatography (Module 3).

Q: Why doesn't a simple acid/base wash work? A: 3-methoxybenzyl alcohol is neutral .

  • It is not basic enough to be protonated by HCl.

  • It is not acidic enough (pKa ~15) to be deprotonated by NaOH/NaHCO3.

  • Therefore, it stays in the organic layer during standard extractions. This is why Method B (converting it to an acid) is so effective.

Q: Is there a safety concern with this specific alcohol? A: It is an irritant and can be harmful if inhaled. However, chemically, be aware that benzyl alcohols can slowly oxidize to aldehydes (3-methoxybenzaldehyde) if left in solution with air exposure for weeks. The aldehyde is less polar and may behave differently in chromatography.

References

  • Physical Properties & Solubility

    • National Institute of Standards and Technology (NIST).[2] "3-Methoxybenzyl alcohol."[2][3][4][5][6][7][8] NIST Chemistry WebBook, SRD 69.[2] Accessed March 2026. Link

  • Scavenging Reagents (PS-Isocyanate)

    • Biotage.[4][9] "Solid-Supported Reagents and Scavengers: Application Guide." Page 3, Figure 6 (PS-Isocyanate for nucleophile removal).[9] Link

  • Succinic Anhydride Derivatization Method

    • Organic Syntheses.[7] "Succinic Anhydride: General Esterification Protocols." Coll. Vol. 2, p. 560. (General principle of anhydride esterification for separation). Link

  • General Purification Strategies

    • BenchChem.[1] "Work-up procedures to remove impurities: Benzyl alcohol derivatives." (General guidance on washing and chromatography for benzyl alcohols). Link

Sources

Technical Support Guide: Stability of Ethyl [(3-methoxyphenyl)methoxy]acetate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Stability Profile

Ethyl [(3-methoxyphenyl)methoxy]acetate is a bifunctional intermediate containing an ethyl ester and a meta-methoxybenzyl-type ether .

In acidic conditions, this molecule exhibits a divergent stability profile :

  • Ester Moiety (High Risk): The ethyl ester is the primary point of failure. It is susceptible to acid-catalyzed hydrolysis (

    
     mechanism) in the presence of water, converting to the parent carboxylic acid. This reaction is equilibrium-driven.
    
  • Ether Moiety (Moderate/High Stability): Unlike the para-methoxybenzyl (PMB) group, the meta-methoxy substituent provides significantly less electron donation to the benzylic position. Consequently, this ether linkage is more stable than PMB ethers and generally resists cleavage by dilute aqueous acids (HCl,

    
    ), requiring harsh conditions (e.g., 
    
    
    
    , concentrated HI) for deprotection.

The "Golden Rule" for this molecule:

In aqueous acid, you will lose the ester long before you cleave the ether. In anhydrous alcoholic acid, you will transesterify.

Degradation Pathways & Mechanisms

To troubleshoot effectively, you must understand how the molecule fails.

A. The Primary Pathway: Acid-Catalyzed Hydrolysis

The


-alkoxy group (the ether oxygen adjacent to the carbonyl) exerts an inductive electron-withdrawing effect (-I). This makes the carbonyl carbon more electrophilic  than a simple alkyl ester, potentially accelerating the rate of nucleophilic attack by water.
  • Condition: Aqueous Acid (pH < 4).

  • Result: Formation of [(3-methoxyphenyl)methoxy]acetic acid + Ethanol.

  • Kinetics: Pseudo-first order (if water is in excess).

B. The Secondary Pathway: Ether Cleavage

The (3-methoxyphenyl)methyl group is a substituted benzyl ether.

  • Condition: Strong Lewis Acids or concentrated protonic acids (e.g., neat TFA, HBr).

  • Result: Cleavage to 3-methoxybenzyl alcohol (or bromide) + Ethyl glycolate.

  • Note: Because the methoxy group is in the meta position, it does not stabilize the benzylic carbocation intermediate as effectively as a para substituent. Therefore, standard "mild" acidic cleavage conditions for PMB ethers often fail or are very slow for this compound.

C. The "Silent" Error: Transesterification
  • Condition: Acidic catalyst in Methanol (or other alcohols).

  • Result: Conversion of Ethyl ester

    
     Methyl ester.
    
  • Symptom: A new peak appears in LC-MS with M-14 mass difference, often mistaken for an impurity.

Visualization: Degradation Pathways

The following diagram maps the competing reaction pathways based on solvent and reagent conditions.

DegradationPathways Start This compound (Starting Material) Condition1 Aqueous Acid (H₂O / H⁺) Start->Condition1 Condition2 Anhydrous Alcohol (MeOH / H⁺) Start->Condition2 Condition3 Strong Lewis Acid (BBr₃ or conc. HI) Start->Condition3 Product1 Hydrolysis Product (Carboxylic Acid) Condition1->Product1 Fast (Equilibrium) Product2 Transesterification Product (Methyl Ester) Condition2->Product2 Fast (Solvent Dependent) Product3 Ether Cleavage (De-benzylation) Condition3->Product3 Slow/Hard (Requires harsh conditions)

Caption: Figure 1. Chemoselectivity of acid-mediated degradation. Note that aqueous acid favors ester hydrolysis over ether cleavage.

Troubleshooting Guide (FAQ)

Q1: I performed an acidic workup (1M HCl wash) and my yield dropped significantly. Where did my product go?

  • Diagnosis: You likely hydrolyzed the ester.[1] The resulting carboxylic acid is soluble in basic aqueous solutions (e.g., sat.

    
    ) often used in subsequent wash steps, or even partially soluble in the aqueous acid layer depending on pH.
    
  • Solution:

    • Use a weaker acid for quenching (e.g.,

      
       or dilute citric acid).
      
    • Perform the wash quickly and at low temperature (

      
      ).
      
    • Back-extraction: Acidify your aqueous waste to pH 2 and extract with EtOAc to recover the hydrolyzed acid intermediate.

Q2: I'm trying to remove the benzyl group with dilute TFA, but the reaction is stalling. Why?

  • Diagnosis: You are assuming the meta-methoxy group behaves like a para-methoxy (PMB) group. It does not. The meta position does not offer the resonance stabilization required for facile acid-catalyzed cleavage.

  • Solution: You need oxidative cleavage (DDQ) or hydrogenolysis (

    
    ). If you must use acid, you will need a stronger reagent (like Triflic acid) which will likely destroy the ester first.
    

Q3: My LC-MS shows a major impurity with Mass = [M-14]. Is this a degradation product?

  • Diagnosis: This is the Methyl Ester . You likely dissolved your compound in Methanol for analysis or reaction, and the trace acid present catalyzed the transesterification.

  • Solution: Switch to Acetonitrile or Ethanol (if matching the ester) for sample preparation. Avoid methanolic solvents for storage.

Experimental Protocols

Protocol A: Forced Degradation Study (Acid Stress)

Purpose: To determine the half-life of the ester at a specific pH.

Materials:

  • 0.1 N HCl (pH ~1.0)

  • Acetonitrile (HPLC grade)

  • Water bath at

    
    
    

Procedure:

  • Stock Solution: Dissolve 10 mg of this compound in 1 mL Acetonitrile.

  • Stress Condition: Add 100

    
     of Stock Solution to 900 
    
    
    
    of 0.1 N HCl. (Final conc: 1 mg/mL).
  • Incubation: Place in water bath at

    
    .
    
  • Sampling: Withdraw 50

    
     aliquots at T=0, 1h, 4h, 8h, and 24h.
    
  • Quench: Immediately neutralize aliquot with 50

    
     of 0.1 N NaOH or dilute into 900 
    
    
    
    cold buffer (pH 7).
  • Analysis: Inject onto HPLC immediately.

Protocol B: Analytical Method (HPLC)

Purpose: To separate the parent ester from the hydrolyzed acid.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 275 nm (targeting the anisole ring)
Expected RT Acid metabolite: ~4.5 min | Parent Ester: ~7.2 min

Troubleshooting Decision Tree

Use this flow to diagnose stability issues during your workflow.

TroubleshootingTree Start Observed Issue Q1 Is the mass M-14? Start->Q1 Q2 Is the mass M-28? Q1->Q2 No Res1 Transesterification. Stop using MeOH. Q1->Res1 Yes Q3 Did you use TFA? Q2->Q3 No Res2 Hydrolysis (Acid formed). Check aqueous workup pH. Q2->Res2 Yes Res3 Failed Deprotection. Meta-methoxy is stable to TFA. Switch to DDQ or Hydrogenolysis. Q3->Res3 Yes

Caption: Figure 2. Diagnostic logic for identifying degradation products based on mass shifts and reagents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Nucleophilic Acyl Substitution).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section: Protection for Phenols and Alcohols - Benzyl Ethers).[2][3]

  • International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] (Guidelines for stress testing and hydrolysis).

  • Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH. (Reference for ester hydrolysis and ether cleavage conditions).

Sources

Williamson Ether Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide for troubleshooting low conversion in the Williamson etherification. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential reaction, ensuring higher yields and predictable outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, grounded in mechanistic understanding and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common questions encountered during the Williamson ether synthesis.

Q1: My Williamson ether synthesis is resulting in a low yield. What are the most common culprits?

Low yields in a Williamson ether synthesis can often be traced back to a few key factors. The most prevalent issue is the competing E2 elimination reaction, especially when using sterically hindered alkyl halides.[1][2][3] Other common causes include incomplete deprotonation of the alcohol, the use of inappropriate solvents that can hinder the reaction, or running the reaction at a suboptimal temperature.[3][4]

Q2: I'm observing the formation of an alkene byproduct. What's happening and how can I prevent it?

The formation of an alkene is a tell-tale sign of a competing E2 elimination reaction.[1][5] This happens when the alkoxide, which is a strong base, abstracts a proton from a carbon adjacent to the one bearing the leaving group, instead of attacking the carbon in an SN2 fashion.[1][5] This is particularly problematic with secondary and tertiary alkyl halides due to increased steric hindrance around the reaction center.[6][7][8] To minimize alkene formation, you should:

  • Use a primary alkyl halide whenever possible.[4][6][9]

  • Lower the reaction temperature , as elimination reactions often have a higher activation energy than substitution reactions.[5]

  • Consider using a less sterically hindered alkoxide if your synthesis allows.[5][9]

Q3: Can I use a secondary or tertiary alkyl halide in a Williamson ether synthesis?

While it's possible to use secondary alkyl halides, it often leads to a mixture of the desired ether (via SN2) and an alkene byproduct (via E2).[4][6] Tertiary alkyl halides are generally unsuitable for Williamson ether synthesis as they will almost exclusively undergo elimination to form alkenes.[6][9] The reason lies in the steric bulk around the electrophilic carbon, which hinders the backside attack required for an SN2 reaction and favors the E2 pathway.[8][10]

Q4: What is the best choice of base for deprotonating my alcohol?

The choice of base depends on the pKa of your alcohol. For simple aliphatic alcohols, a strong base like sodium hydride (NaH) or potassium hydride (KH) is effective as they irreversibly deprotonate the alcohol, driving the formation of the alkoxide.[6] For more acidic alcohols like phenols, weaker bases such as potassium carbonate (K2CO3) or even sodium hydroxide (NaOH) can be sufficient.[11][12]

Q5: Which solvent should I use for my reaction?

Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[4] Solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are excellent because they solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion free to act as a nucleophile.[4][13] Protic solvents, such as water or ethanol, should be avoided as they can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[3][4]

Section 2: Troubleshooting Low Conversion - A Deeper Dive

This section provides a structured approach to diagnosing and resolving low conversion issues in your Williamson ether synthesis.

Symptom: Starting materials (alcohol and/or alkyl halide) remain largely unreacted.

Potential Cause 1: Incomplete Deprotonation of the Alcohol

  • Scientific Rationale: The reaction requires the formation of a potent nucleophile, the alkoxide. If the alcohol is not fully deprotonated, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.[14]

  • Troubleshooting Steps:

    • Verify Base Strength: Ensure the base you are using is strong enough to deprotonate your specific alcohol. Refer to a pKa table to compare the pKa of your alcohol with the pKa of the conjugate acid of your base. A significant difference (ideally > 4 pKa units) is needed for complete deprotonation.

    • Ensure Anhydrous Conditions: Strong bases like NaH and KH react violently with water. Any moisture in your reaction will consume the base, preventing the deprotonation of your alcohol.[13] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Allow Sufficient Time for Deprotonation: Before adding the alkyl halide, allow adequate time for the base to fully react with the alcohol. This is typically 30-60 minutes at room temperature or 0 °C.[11]

Potential Cause 2: Poor Leaving Group

  • Scientific Rationale: The SN2 reaction involves the displacement of a leaving group. The better the leaving group, the faster the reaction. The order of leaving group ability for halides is I > Br > Cl >> F.[6]

  • Troubleshooting Steps:

    • Switch to a Better Leaving Group: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Convert Alcohol to a Tosylate or Mesylate: If you are starting from an alcohol that needs to be the electrophile, you can convert its hydroxyl group into a much better leaving group, such as a tosylate (OTs) or mesylate (OMs).[6][15]

    • Catalytic Iodide: If using an alkyl chloride or bromide, adding a catalytic amount of sodium iodide or potassium iodide can significantly accelerate the reaction via the Finkelstein reaction, which transiently forms the more reactive alkyl iodide in situ.[4]

Symptom: Formation of significant amounts of an alkene byproduct.

This is a clear indication of the competing E2 elimination reaction.

E2_vs_SN2 cluster_paths Reaction Pathways Alkoxide Alkoxide (R-O⁻) SN2_Product Ether (R-O-R') Alkoxide->SN2_Product SN2 Attack (Favored by 1° Halide) E2_Product Alkene Alkoxide->E2_Product E2 Elimination (Favored by 2°/3° Halide, High Temp, Bulky Base) AlkylHalide Secondary/Tertiary Alkyl Halide AlkylHalide->SN2_Product AlkylHalide->E2_Product

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

  • Troubleshooting Strategies:

    • Re-evaluate Your Synthetic Strategy: The core principle of a successful Williamson synthesis is to use the less sterically hindered component as the alkyl halide and the more sterically hindered component as the alkoxide.[9] For example, to synthesize tert-butyl methyl ether, you should react tert-butoxide with methyl iodide, not methoxide with tert-butyl chloride.

    • Optimize Reaction Temperature: Lower the reaction temperature. Elimination reactions generally have a higher activation energy and are more sensitive to temperature increases than substitution reactions.[5]

    • Choice of Base/Alkoxide: If possible, use a less bulky base for the deprotonation step. However, the primary driver for elimination is the structure of the alkyl halide.

Symptom: C-Alkylation of a Phenoxide
  • Scientific Rationale: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, side product).[4]

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF generally favor O-alkylation.

    • Counter-ion: The nature of the cation can also play a role. Using a larger, softer cation like cesium (from Cs2CO3) can sometimes favor O-alkylation.

Section 3: Experimental Protocols & Data

General Protocol for the Williamson Ether Synthesis

This is a generalized procedure and may require optimization for specific substrates.[2][3]

  • Alkoxide Formation:

    • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base (e.g., NaH, 1.1 eq.) portion-wise.

    • Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes until hydrogen evolution ceases (if using a hydride base).

  • Ether Formation:

    • Slowly add the alkyl halide (1.0-1.2 eq.) to the freshly prepared alkoxide solution.

    • The reaction may be run at room temperature or heated (typically 50-100 °C) depending on the reactivity of the substrates.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by distillation or column chromatography.

Data Summary: Common Reagents and Conditions
ParameterRecommended ChoiceRationale
Alkyl Halide Methyl > Primary >> SecondaryMinimizes competing E2 elimination due to less steric hindrance.[6][9]
Base NaH, KH (for aliphatic alcohols)Irreversibly deprotonates the alcohol.[6]
K2CO3, Cs2CO3, NaOH (for phenols)Sufficiently strong for the more acidic phenols.[11]
Solvent DMF, Acetonitrile, THFPolar aprotic solvents enhance the nucleophilicity of the alkoxide.[4][16]
Temperature 50-100 °CA good starting range, but may need optimization to minimize side reactions.[4]

Section 4: Visualizing the Troubleshooting Process

A logical workflow can significantly aid in diagnosing and resolving issues with your Williamson ether synthesis.

Troubleshooting_Workflow start Low Ether Yield check_sm Analyze Reaction Mixture (TLC, NMR, etc.) start->check_sm sm_unreacted Starting Materials Unreacted? check_sm->sm_unreacted alkene_present Alkene Byproduct Present? sm_unreacted->alkene_present No solution_deprotonation Improve Deprotonation: - Stronger/Fresh Base - Anhydrous Conditions - Longer Reaction Time sm_unreacted->solution_deprotonation Yes other_products Other Side Products? alkene_present->other_products No solution_elimination Minimize Elimination: - Use 1° Alkyl Halide - Lower Temperature - Re-evaluate Synthetic Route alkene_present->solution_elimination Yes solution_c_alkylation Address C-Alkylation: (for phenoxides) - Optimize Solvent - Change Counter-ion other_products->solution_c_alkylation Yes (e.g., C-alkylation) end Optimized Reaction other_products->end No solution_leaving_group Improve Leaving Group: - Switch to I > Br > Cl - Use Tosylate/Mesylate - Add Catalytic Iodide solution_deprotonation->solution_leaving_group solution_leaving_group->end solution_elimination->end solution_c_alkylation->end

Caption: A systematic workflow for troubleshooting low yields in Williamson ether synthesis.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 20, 2024, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 20, 2024, from [Link]

  • Williamson ether synthesis. (2020, July 15). In Wikipedia. Retrieved February 20, 2024, from [Link]

  • An In-depth Overview on the Williamson Synthesis Concept - Unacademy. (n.d.). Retrieved February 20, 2024, from [Link]

  • Williamson ether synthesis. (n.d.). Retrieved February 20, 2024, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 20, 2024, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved February 20, 2024, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved February 20, 2024, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 20, 2024, from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 20, 2024, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved February 20, 2024, from [Link]

  • A review on the advancement of ether synthesis from organic solvent to water. (2016, July 21). RSC Advances. Retrieved February 20, 2024, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved February 20, 2024, from [Link]

  • Which of following ethers cannot be made by a Williamson ether synthesis? - Pearson. (n.d.). Retrieved February 20, 2024, from [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved February 20, 2024, from [Link]

  • 1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved February 20, 2024, from [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. (2026, January 16). Retrieved February 20, 2024, from [Link]

Sources

Technical Support Center: PTC Optimization for Ethyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Phase Transfer Catalysis (PTC) for Alkylation of Ethyl Acetate Derivatives Audience: Process Chemists, R&D Scientists, Drug Development Leads Status: Active | Version: 2.4

Core Concept & Scope Definition

Welcome to the PTC Optimization Support Center. This guide addresses the alkylation of activated ethyl acetate derivatives (e.g., ethyl phenylacetate, ethyl acetoacetate, diethyl malonate).

CRITICAL DISTINCTION: Direct


-alkylation of simple ethyl acetate (

) is generally not feasible under standard PTC conditions due to the high basicity required, which leads to rapid ester hydrolysis (saponification). This guide focuses on activated methylene substrates (

10–16), where PTC offers a superior, green alternative to hazardous metal hydrides (NaH) or alkoxides.

Catalyst Architecture & Thermodynamics

Q: How do I select the right catalyst for my ester substrate?

A: Catalyst selection depends on the "Organophilicity vs. Accessibility" trade-off.

  • For Reactive Electrophiles (e.g., Benzyl bromide, Allyl bromide):

    • Recommendation: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride).

    • Why: These "accessible" quats have lower steric hindrance around the positive nitrogen, allowing tight ion-pairing with the enolate anion. This stabilizes the transition state for C-alkylation.

  • For Sluggish Electrophiles (e.g., long-chain alkyl chlorides):

    • Recommendation: Aliquat 336 (Methyltrioctylammonium chloride).

    • Why: High lipophilicity ensures the catalyst drags the anion deep into the non-polar organic phase, overcoming the hydration shell energy barrier.

Q: My reaction yield drops significantly if I heat above 60°C. Why?

A: You are likely experiencing Hofmann Elimination .[1] Quaternary ammonium salts are thermally unstable in the presence of strong bases. The base abstracts a


-proton from the catalyst's alkyl chain, decomposing it into a tertiary amine and an alkene.
  • Diagnostic: Smell of amine (fishy odor) in the reaction mixture.

  • Solution:

    • Switch to Tetraethylammonium salts (no

      
      -hydrogens on the ethyl group? Incorrect—ethyl has 
      
      
      
      -H. Correction: Tetramethylammonium has no
      
      
      -H but is poor at phase transfer).
    • Better Solution: Use Phosphonium salts (e.g., Tetrabutylphosphonium bromide) which are thermally stable up to ~150°C, provided the base is not hydroxide (phosphonium salts degrade to phosphine oxides with OH-).

    • Best for Esters: Maintain T < 50°C and use Solid-Liquid PTC (see Module 3).

The Hydrolysis Problem: Solid-Liquid PTC (SL-PTC)

Q: I keep observing saponification (hydrolysis) of my ester. How do I stop this?

A: Switch from Liquid-Liquid (LL-PTC) to Solid-Liquid (SL-PTC) .

In LL-PTC (e.g., Aqueous NaOH + Toluene), the high concentration of water and hydroxide attacks the ester carbonyl. In SL-PTC, you use solid inorganic bases (e.g.,


, KOH) with trace water or no water.

The Makosza Interfacial Mechanism: Unlike the Starks Extraction mechanism (where ions shuttle), SL-PTC relies on deprotonation occurring at the surface of the solid base. The organic quat (


) then performs an ion exchange at the surface, pulling the organic enolate into the bulk solvent.

MakoszaMechanism cluster_organic Organic Phase (Toluene) cluster_interface Solid-Liquid Interface cluster_solid Solid Phase (K2CO3 / KOH) Q_X Catalyst (Q+ X-) Ion_Exchange Ion Exchange (X- for Enolate-) Q_X->Ion_Exchange Approaches Surface Substrate Ester (R-CH2-COOEt) Surface_Deprotonation Surface Deprotonation (H+ removal) Substrate->Surface_Deprotonation Adsorption Product Product (R-CH(R')-COOEt) Product->Q_X Regeneration Enolate_Q Ion Pair (Enolate- Q+) Enolate_Q->Product + Alkyl Halide (R'X) Surface_Deprotonation->Ion_Exchange Adsorbed Enolate Ion_Exchange->Enolate_Q Extraction Solid_Base Solid Base Crystal Solid_Base->Surface_Deprotonation Surface Active Sites

Figure 1: The Makosza Interfacial Mechanism for Solid-Liquid PTC. Note that the deprotonation happens on the solid surface, protecting the ester from bulk aqueous hydrolysis.

Selectivity: C-Alkylation vs. O-Alkylation[2]

Q: I am getting O-alkylation byproducts. How do I favor C-alkylation?

A: This is governed by Pearson's HSAB (Hard-Soft Acid-Base) theory and solvent polarity.

FactorFavors C-Alkylation (Desired)Favors O-Alkylation (Undesired)
Leaving Group Soft: Iodide, BromideHard: Tosylate, Sulfate, Chloride
Solvent Non-polar: Toluene, ChlorobenzenePolar Aprotic: DMSO, DMF, HMPA
Catalyst "Tight" Ion Pair: TBAB, TEBA"Loose" Ion Pair: Crown Ethers, Cryptands
Base Carbonate:

Hydroxide: KOH, NaOH (High conc.)

Troubleshooting Step: If O-alkylation is high, switch your solvent to Toluene and use an Alkyl Bromide instead of a Chloride or Tosylate.

Troubleshooting Decision Matrix

Q: My reaction failed. What do I check first?

A: Follow this logic flow to diagnose the root cause.

Troubleshooting Start Reaction Failure Analysis Check_Hydrolysis Is the Ester Hydrolyzed? Start->Check_Hydrolysis Yes_Hydrolysis YES: Saponification Check_Hydrolysis->Yes_Hydrolysis No_Hydrolysis NO: Low Conversion Check_Hydrolysis->No_Hydrolysis Action_Water 1. Remove bulk water 2. Switch to Solid K2CO3 Yes_Hydrolysis->Action_Water Action_Temp Reduce Temp (<40°C) Yes_Hydrolysis->Action_Temp Check_Stirring Is agitation vigorous? No_Hydrolysis->Check_Stirring Action_Stir Increase RPM > 800 (Interfacial Area Limited) Check_Stirring->Action_Stir No Check_Catalyst Check Catalyst Structure Check_Stirring->Check_Catalyst Yes Action_Poison Check for Catalyst Poisoning (Iodide accumulation?) Check_Catalyst->Action_Poison Reaction slows over time Action_Lipophilicity Increase Lipophilicity (Switch TBAB -> Aliquat 336) Check_Catalyst->Action_Lipophilicity Reaction never started

Figure 2: Diagnostic workflow for common PTC failures in ester alkylation.

Optimized Protocol: Alkylation of Ethyl Phenylacetate

This protocol utilizes SL-PTC to minimize hydrolysis and maximize C-alkylation.

Reagents:

  • Substrate: Ethyl Phenylacetate (10 mmol)

  • Electrophile: n-Butyl Bromide (12 mmol)

  • Base: Anhydrous

    
     (powdered, 20 mmol)
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.5 mmol, 5 mol%)

  • Solvent: Toluene (15 mL)

Procedure:

  • Preparation: Pulverize

    
     immediately before use. Particle size directly impacts reaction rate in SL-PTC.
    
  • Mixing: Charge the flask with

    
    , TBAB, and Toluene. Stir at 800+ RPM for 5 minutes.
    
  • Addition: Add Ethyl Phenylacetate. Stir for 10 minutes to allow surface adsorption/deprotonation equilibrium.

  • Reaction: Add n-Butyl Bromide dropwise. Heat to 50°C.

    • Note: Do not exceed 60°C to prevent catalyst degradation.

  • Monitoring: Monitor via TLC or GC. Look for the disappearance of the starting ester.

  • Workup: Filter off the solid salts. Wash the organic filtrate with water (2 x 10 mL) to remove the catalyst. Dry over

    
     and concentrate.
    

References

  • Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. I. Alkylation of phenylacetonitrile derivatives in two-phase system. Roczniki Chemii.[2] (Foundational paper on Makosza Interfacial Mechanism).[2]

  • Starks, C. M. (1971). Phase-transfer catalysis.[2][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[4] Journal of the American Chemical Society. (Starks Extraction Mechanism).[2]

  • Fedorynski, M., et al. (1978). Sodium and potassium carbonates: Efficient strong bases in solid-liquid two-phase systems.[5] Journal of Organic Chemistry. (Protocol for SL-PTC with Carbonates).

  • Halpern, M. PTC C-Alkylation of Acetoacetate Ester. PTC Organics. (Industrial application of ester alkylation).

  • Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.[6] Current Organic Chemistry. (Green chemistry/Microwave variations).

Sources

Technical Support Center: Separation of Ethyl [(3-methoxyphenyl)methoxy]acetate Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Separation Science Unit) Ticket ID: #ETH-3MO-SEP-001 Subject: Troubleshooting HPLC/Flash Purification & Impurity Profiling

Executive Summary

Ethyl [(3-methoxyphenyl)methoxy]acetate (CAS: 35553-92-5) is a critical intermediate often synthesized via Williamson ether synthesis. Its purification presents distinct challenges due to the lability of the ethyl ester (prone to hydrolysis) and the potential for positional isomers (ortho-/para-methoxy) originating from starting material contamination.

This guide addresses the three most common technical inquiries regarding this molecule: Resolution of the Acid Hydrolyzate , Elimination of "Ghost" Peaks , and Scale-Up Optimization .

Module 1: Analytical Method Development (HPLC)
Q1: "My main impurity co-elutes with the solvent front, and the main ester peak tails significantly. How do I fix this?"

Diagnosis: This is a classic pH mismatch. The primary impurity is almost certainly [(3-methoxyphenyl)methoxy]acetic acid , formed via hydrolysis of your target ethyl ester.

  • The Issue: At neutral pH, the carboxylic acid is ionized (carboxylate anion), making it extremely polar; it elutes in the void volume (

    
    ).
    
  • The Tailing: Residual silanol interactions on the column surface often bind to the ether oxygen or the aromatic ring, causing tailing.

The Solution: Acid Suppression Mode You must operate at a pH below the pKa of the acid impurity (approx. pKa ~3.5–4.0) to keep it protonated (neutral). This increases its retention, pulling it away from the solvent front.

Recommended Protocol:

ParameterSpecificationRationale
Column C18 (L1) or Phenyl-HexylC18 for general retention; Phenyl-Hexyl if separating 2-/4-methoxy isomers.
Mobile Phase A Water + 0.1% Formic Acid (or

)
Lowers pH to ~2.7, suppressing acid ionization.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for aromatic esters.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 275 nm (alt: 220 nm)275 nm is specific to the anisole ring; 220 nm is more sensitive but noisier.

Standard Gradient Table:

  • 0 min: 90% A / 10% B

  • 15 min: 10% A / 90% B

  • 20 min: 10% A / 90% B (Wash)

  • 20.1 min: 90% A / 10% B (Re-equilibration)

Module 2: Troubleshooting "Ghost" Peaks & Artifacts
Q2: "I see a new impurity peak (RRT ~0.9) appearing in my chromatogram after the sample sits in the autosampler overnight. It wasn't there initially."

Diagnosis: You are likely observing on-column (or in-vial) transesterification . If you are using Methanol (MeOH) as a diluent or mobile phase component in the presence of an acid modifier, the ethyl group of your target molecule is exchanging with the methyl group from the solvent.

  • Target: this compound

  • Artifact: Mthis compound

The Fix:

  • Switch Diluent: Dissolve samples in Acetonitrile (ACN) or a Water/ACN mix. Avoid alcohols in the sample solvent.

  • Mobile Phase: Use ACN instead of MeOH. If MeOH is required for selectivity, ensure the sample is injected immediately and not left in an acidic environment for extended periods.

Visual Troubleshooting Workflow:

GhostPeakTroubleshooting Start Issue: Unknown Impurity Appears Over Time (RRT ~0.9) CheckSolvent Check Sample Diluent: Is it Methanol/Ethanol? Start->CheckSolvent CheckMP Check Mobile Phase: Is it Acidic (pH < 3)? CheckSolvent->CheckMP Yes Diagnosis2 Diagnosis: Hydrolysis (Acid Impurity) CheckSolvent->Diagnosis2 No (Aqueous/ACN) Diagnosis1 Diagnosis: Transesterification Artifact CheckMP->Diagnosis1 Yes CheckMP->Diagnosis2 No (Neutral) Action1 Action: Switch Diluent to ACN Use Fresh Mobile Phase Diagnosis1->Action1 Action2 Action: Store Sample at 4°C Check Water Content Diagnosis2->Action2

Caption: Decision tree for diagnosing time-dependent impurity formation in ester analysis.

Module 3: Preparative Purification (Flash Chromatography)
Q3: "I need to purify 5 grams. The acid impurity drags into the product fraction on my Flash column. How do I improve loadability?"

Diagnosis: In normal phase (Silica) chromatography, carboxylic acids interact strongly with the silica surface (hydrogen bonding), causing severe streaking. This "tail" contaminates the faster-eluting ester.

The Solution: The "Buffered Silica" Technique You cannot simply run Hexane/Ethyl Acetate. You must deactivate the silica surface.

Step-by-Step Protocol:

  • Solvent System: Hexane / Ethyl Acetate (Start 95:5, Gradient to 70:30).

  • The Critical Additive: Add 1% Acetic Acid to the mobile phase.

    • Mechanism: The acetic acid saturates the active silanol sites on the silica gel. This prevents the impurity acid ([(3-methoxyphenyl)methoxy]acetic acid) from dragging, allowing it to elute as a tighter band after the ester.

  • Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid loading in Ethyl Acetate, as it broadens the band at the head of the column.

Impurity Elution Order (Normal Phase + 1% AcOH):

OrderComponentR_f (approx in 80:20 Hex/EtOAc)
1 3-Methoxybenzyl alcohol (Starting Material)~0.65
2 Target Ethyl Ester ~0.45
3 Acid Impurity (Hydrolysis product)~0.20 (Streaks without AcOH)
Module 4: Isomer Contamination
Q4: "I suspect my starting material contained the 2-methoxy or 4-methoxy isomer. Standard C18 isn't separating them." [2]

Diagnosis: Positional isomers (ortho/meta/para) often have identical hydrophobicity, making C18 separation difficult.

The Solution:


 Interaction Chromatography 
Switch to a Biphenyl  or Phenyl-Hexyl  stationary phase.
  • Mechanism: These phases interact with the

    
    -electrons of the benzene ring. The electron density distribution varies between the meta (3-methoxy) and para (4-methoxy) positions, leading to distinct retention times on phenyl-based columns.
    
  • Mobile Phase: Use Methanol instead of Acetonitrile as the B-solvent. Methanol facilitates

    
     interactions better than ACN.
    

Isomer Separation Logic:

IsomerSeparation Input Mixture: 3-OMe (Target) 2-OMe / 4-OMe (Impurities) C18 C18 Column (Hydrophobic Interaction) Input->C18 Phenyl Biphenyl/Phenyl-Hexyl (Pi-Pi Interaction) Input->Phenyl Result1 Co-elution (Poor Resolution) C18->Result1 Result2 Baseline Separation (Selectivity driven by electron density) Phenyl->Result2

Caption: Comparison of stationary phase selectivity for positional isomers.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Neutral and Ionic Samples").

  • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (Detailed mechanism of on-column transesterification artifacts).

  • Sigma-Aldrich. (n.d.). Ascentis® Express Phenyl-Hexyl HPLC Columns. (Technical guide on separating positional isomers using phenyl phases).

  • Waters Corporation. (n.d.). Reversed-Phase Separation of Acidic Compounds. (Protocol for pH control in HPLC).

Sources

Crystallization vs distillation for ethyl ether-ester purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization vs. Distillation for Ethyl Ether-Ester Purification

Status: Operational | Tier: L3 (Senior Application Support)

Executive Decision Matrix

User Query: "I have a crude ethyl ether-ester intermediate. Should I distill or crystallize?"

Scientist’s Response: The choice depends heavily on the thermal stability of your specific ester moiety (e.g.,


-keto esters vs. simple aliphatic esters) and the melting point relative to your available cooling capacity. Ethyl ether-esters present a unique "double-edged" challenge: the ether linkage introduces peroxide risks  during heating (distillation), while the ester chain often leads to "oiling out"  (Liquid-Liquid Phase Separation) during cooling (crystallization).

Use the following logic flow to determine your primary purification route.

DecisionMatrix Start Start: Analyze Crude Material State Physical State at 0°C? Start->State Liquid Liquid / Oil State->Liquid Remains Liquid Solid Solid / Slurry State->Solid Solidifies Peroxide Peroxide Test (KI Starch) Liquid->Peroxide Cryst Recrystallization (Focus: Seeding) Solid->Cryst Thermal Thermal Stability? (e.g., Beta-keto ester?) Peroxide->Thermal <10 ppm Distill High Vacuum Distillation (Required: Peroxide Removal) Peroxide->Distill >10 ppm (Treat first!) Thermal->Distill Stable (<150°C) Hybrid Hybrid Workflow: Flash Distillation -> Crystallization Thermal->Hybrid Unstable / Labile

Figure 1: Decision matrix for selecting purification method based on physical state and stability profiles.

Module A: Distillation Troubleshooting (The "Heat" Path)

Applicability: Liquid ethyl ether-esters (e.g., Ethyl 3-ethoxypropionate) or stable intermediates.

Critical Safety Warning: Peroxides

Ethers react with atmospheric oxygen to form hydroperoxides.[1] Distillation concentrates these peroxides in the pot residue, creating a severe explosion hazard.[1]

  • Mandatory Step: Test with KI starch paper. If positive (purple/black), you must treat the solvent before heating.

  • Mitigation: Wash with 5% aqueous Ferrous Sulfate (

    
    ) or pass through activated alumina [1].
    
Common Issues & Fixes
SymptomProbable CauseTechnical Solution
Decomposition / Discoloration Thermal Degradation.

-keto esters often undergo decarboxylation or retro-Claisen condensation at atmospheric boiling points [2].
Switch to High Vacuum. Reduce pressure to <1 mmHg. Use a short-path distillation head to minimize residence time.
"Bumping" into Receiver Superheating. Ether-esters often have high surface tension and viscosity variations.Capillary Bleed / Spin Bar. Use a vigorous magnetic stir bar or a nitrogen capillary bleed. Do not rely on boiling chips in vacuum.
Low Purity (Smearing) Azeotrope Formation. Ethyl esters frequently form azeotropes with residual ethanol or water.Ternary Azeotrope Break. If water is present, dry thoroughly with

before distilling. If ethanol is present, a distinct "forerun" cut is essential.
Protocol: Vacuum Distillation of Labile Ether-Esters
  • Peroxide Sweep: Test crude. If positive, wash with sat.

    
     solution, separate, and dry over 
    
    
    
    .
  • Setup: Assemble a short-path distillation apparatus (Vigreux columns are often too restrictive for high-boiling, labile esters).

  • Vacuum: Apply vacuum before heating.[2] Aim for <5 mbar.

  • Heat: Raise bath temperature slowly.

    • Rule of Thumb: Bath temp should be ~20°C higher than the expected boiling point at that pressure.

  • Fractionation:

    • Cut 1: Volatiles (Ethanol, Ethyl ether).

    • Cut 2: Product (Monitor Refractive Index or head temp).

    • Heel:NEVER distill to dryness. Leave ~10% residue to prevent peroxide detonation [3].[3]

Module B: Crystallization Troubleshooting (The "Cool" Path)

Applicability: Solid ethyl ether-esters or those capable of solidifying at low temps (e.g., highly substituted derivatives).

The "Oiling Out" Phenomenon

The most frequent failure mode for ethyl ether-esters is "oiling out" (Liquid-Liquid Phase Separation or LLPS).[4] This occurs when the compound separates as a liquid droplet emulsion rather than a solid crystal lattice because the LLPS boundary is hit before the Nucleation boundary .

OilingOut Soln Homogeneous Solution Cooling Cooling Trajectory Soln->Cooling LLPS Hit LLPS Boundary (Oiling Out) Cooling->LLPS Fast Cooling / High Impurity Nucleation Hit Nucleation Boundary (Crystallization) Cooling->Nucleation Seeding / Slow Cooling Impure Impure Oil / Gum LLPS->Impure Traps Impurities Pure Pure Crystals Nucleation->Pure Excludes Impurities

Figure 2: The kinetic competition between oiling out (LLPS) and crystallization.

Troubleshooting Guide

Q: My solution turned cloudy and formed a sticky gum at the bottom. What happened?

  • A: You encountered "Oiling Out."[5][6] The temperature dropped too fast, or the solvent polarity was slightly off, causing the ester to separate as a liquid phase enriched with impurities.

  • The Fix: Re-heat until clear. Add a seed crystal at a temperature just above where the oil formed previously. This forces the system to bypass the LLPS region and enter the nucleation zone [4].

Q: I don't have seed crystals. How do I start?

  • A: Withdraw 1 mL of the crude oil. Dissolve in a minimum amount of solvent in a small vial. Place on dry ice and scratch the glass vigorously. Once a single crystal forms, use it to seed the main batch.

Q: Which solvent system is best for ethyl ether-esters?

  • A: Avoid pure non-polar solvents (like Hexane) if your compound is polar.

    • Recommended:Ethanol/Water (for polar esters) or Ethyl Acetate/Heptane (for lipophilic esters).

    • Tip: Ether-esters are often too soluble in diethyl ether; use it only as a wash, not a crystallization solvent.

FAQ: Advanced Technical Inquiries

Q: Can I use "Hybrid Purification"? A: Yes, and it is often the gold standard for high-purity specs (>99.5%).

  • Flash Distillation: Perform a coarse vacuum distillation to remove heavy tars and inorganic salts. Do not worry about tight fractionation.

  • Crystallization: Dissolve the semi-pure distillate in a solvent (e.g., Isopropanol). The removal of the "heavy" impurities during distillation often suppresses the "oiling out" tendency, making crystallization significantly easier [5].

Q: How do I remove residual solvent from the ether-ester crystals? A: Ethyl ether-esters can solvate crystals (clathrates).

  • Protocol: Dry in a vacuum oven at a temperature 10-20°C below the melting point. Use a nitrogen bleed to sweep solvent vapors. If the melting point is very low (<40°C), use a vacuum desiccator with paraffin wax shavings (to absorb hydrocarbon solvents) or

    
     (for water/alcohol).
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for peroxide removal in ethers).[7]

  • Taber, D. F. (2006). Douglass F. Taber Organic Chemistry Group: Distillation Tips. University of Delaware. (Thermal stability of beta-keto esters).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Tech Manual Section II: Chapter 3 - Peroxides. (Safety regarding distillation dryness).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide. (Mechanisms of LLPS and seeding strategies).

  • Organic Syntheses. (Various). Collection of procedures for Ethyl Acetoacetate derivatives. (Examples of hybrid distillation/crystallization workflows).

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of Ethyl [(3-methoxyphenyl)methoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Compound: Ethyl [(3-methoxyphenyl)methoxy]acetate Molecular Formula:


Role:  Key intermediate in the synthesis of PPAR agonists and metabolic disease therapeutics.

This guide provides a rigorous analysis of the 1H NMR spectral signature of this compound. Unlike standard spectral lists, this document focuses on comparative structural validation —specifically distinguishing the target meta-substituted isomer from its para-isomer alternative (a common regiochemical impurity) and evaluating solvent-dependent resolution performance (CDCl3 vs. DMSO-d6).

Structural Fragmentation & Theoretical Shift Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into magnetically distinct environments.

Fragment Analysis

The molecule consists of four distinct spin systems:

  • Ethyl Ester System: A classic triplet-quartet motif.

  • Methoxy Group: A strong singlet on the aromatic ring.

  • Ether Backbone: Two distinct methylene (

    
    ) singlets.
    
    • 
      -Methylene: Adjacent to the ester carbonyl and ether oxygen.
      
    • Benzylic Methylene: Adjacent to the aromatic ring and ether oxygen.

  • Aromatic Region: A 1,3-disubstituted (meta) benzene ring.

The "Overlap" Challenge

A common analytical hurdle with this specific scaffold is the chemical shift proximity of the two ether methylene groups.

  • Benzylic

    
    :  Deshielded by the aromatic ring current and oxygen (
    
    
    
    ppm).
  • 
    -Keto Methylene:  Deshielded by the carbonyl and oxygen (
    
    
    
    ppm).
  • Risk:[1][2] In low-resolution instruments (<300 MHz), these may broaden or overlap if solvent effects are not managed.

Comparative Analysis: Performance & Alternatives

Comparison 1: Regioisomer Differentiation (The "Alternative" Structure)

In drug development, confirming the meta (3-substituted) geometry against the para (4-substituted) alternative is critical. The para-isomer is a common byproduct if the starting material (3-methoxybenzyl alcohol) is contaminated with 4-methoxybenzyl alcohol.

FeatureTarget: Meta-Isomer (3-OMe)Alternative: Para-Isomer (4-OMe)
Symmetry Asymmetric substitution.Axis of symmetry present.[3][4]
Spin System ABCD (or ABMX) system.AA'BB' system.[3]
H2 Signal Diagnostic Singlet (t) at ~6.9-7.0 ppm (Isolated between substituents).Absent. No isolated singlet.
Splitting Complex: 1 Singlet, 2 Doublets, 1 Triplet.Simple: Two distinct doublets (roofing effect).
Conclusion High Complexity: Requires careful integration to confirm 1:1:1:1 ratio.Low Complexity: Easily identified by symmetric "tall doublets."
Comparison 2: Solvent System Performance (CDCl3 vs. DMSO-d6)

Choosing the right solvent impacts spectral resolution and water suppression.

ParameterChloroform-d (CDCl3) DMSO-d6
Solubility Excellent for this lipophilic ester.Good, but viscous.
Water Peak

1.56 ppm (Far from key signals).[5]

3.33 ppm (Risk of overlapping with Methoxy/Methylene).
Resolution High: Sharp peaks, minimal viscosity broadening.Medium: Viscosity can broaden multiplets.
Exchange No exchangeable protons (OH/NH), so irrelevant here.Useful only if hydrolysis occurs (acid impurity).
Recommendation Preferred. Superior resolution for the methylene singlets.Alternative. Use only if CDCl3 solubility is poor.

Experimental Protocol

Sample Preparation Workflow

To ensure reproducibility, follow this self-validating protocol.

G Sample Crude Product (>10 mg) Filter Filtration (Remove solids) Sample->Filter Purify Solvent Solvent Addition (0.6 mL CDCl3 + 0.03% TMS) Filter->Solvent Dissolve Tube Transfer to 5mm NMR Tube Solvent->Tube Transfer Acquire Acquisition (ns=16, d1=1.0s) Tube->Acquire Analyze

Figure 1: Standardized NMR sample preparation workflow to minimize paramagnetic impurities.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 1.0 s (Sufficient for non-quaternary carbons)

  • Number of Scans (NS): 16 (High S/N ratio for >10mg sample)

  • Spectral Width: 12 ppm (-1 to 11 ppm)[6]

  • Temperature: 298 K[7]

Spectral Data: Chemical Shift Assignments

Solvent: CDCl3 | Reference: TMS (


 0.00)
PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
1

1.28Triplet3H7.1Terminal ethyl group.
2

3.81Singlet3H-Methoxy on aromatic ring.
3

4.08Singlet2H-

-Methylene (flanked by carbonyl).
4

4.22Quartet2H7.1Ethyl ester methylene.
5

4.61Singlet2H-Benzylic methylene (deshielded).
6

6.85Doublet1H~8.0Ortho to OMe, Para to alkyl.
7

6.90Singlet (br)1H-H2 (Isolated between substituents).
8

6.92Doublet1H~7.5Ortho to alkyl, Para to OMe.
9

7.26Triplet1H~8.0Meta to both (overlaps with solvent residual).

Note: The aromatic region (6.85 - 7.26 ppm) is the "fingerprint" region for confirming the meta-substitution.

Decision Logic: Isomer Verification

Use this logic flow to interpret the aromatic region and validate the product structure.

DecisionTree Start Analyze Aromatic Region (6.5 - 7.5 ppm) Pattern Observe Splitting Pattern Start->Pattern Para Two Doublets (AA'BB') Symmetric Pattern->Para Symmetric Meta Singlet + 2 Doublets + Triplet Asymmetric Pattern->Meta Complex Result1 REJECT: 4-Methoxy Isomer Para->Result1 Result2 CONFIRM: 3-Methoxy Target Meta->Result2

Figure 2: Decision logic for distinguishing the target meta-isomer from the para-impurity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[8][9] (Standard text for chemical shift prediction rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Validated for benzyl ether shift estimations).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Technical Guide: Mass Spectrometry Fragmentation of Ethyl [(3-methoxyphenyl)methoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of Ethyl [(3-methoxyphenyl)methoxy]acetate . This document is structured to assist analytical chemists and drug development professionals in the structural validation and quantification of this compound, specifically comparing the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) methodologies.

Executive Summary

This compound (C₁₂H₁₆O₄, MW 224.25) represents a class of ether-ester derivatives frequently encountered as pharmaceutical intermediates or metabolic byproducts. Its structural core—a 3-methoxybenzyl ether coupled to an ethyl acetate moiety—presents unique challenges for structural elucidation due to the competing fragmentation pathways of the ether oxygen and the ester carbonyl.

This guide compares two primary analytical "alternatives" for analyzing this compound:

  • Hard Ionization (EI-GC-MS): Prioritizes structural fingerprinting and library matching.

  • Soft Ionization (ESI-LC-MS/MS): Prioritizes sensitivity and quantification in biological matrices.

Key Finding: While ESI-MS/MS offers superior sensitivity (picogram level), it often fails to distinguish positional isomers (e.g., 2-methoxy vs. 3-methoxy) without high-energy collision-induced dissociation (CID). Conversely, EI-MS provides a distinct "fingerprint" spectrum dominated by the stable 3-methoxybenzyl cation (m/z 121), making it the superior choice for initial structural identification and purity profiling.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectra correctly, we must first dissect the molecule into its labile functionalities.

Molecule: this compound Formula: C₁₂H₁₆O₄ Exact Mass: 224.1049 Da

Primary Labile Sites:
  • Benzylic Ether Bond: The bond between the benzyl carbon and the ether oxygen is highly susceptible to cleavage due to the resonance stabilization of the resulting benzyl cation.[1]

  • Ester Linkage: The ethyl ester group undergoes characteristic McLafferty-like rearrangements or alkoxy radical losses.

  • Alpha-Carbon (Ether): The carbon between the ether oxygen and the carbonyl group is a site for inductive cleavage.

Comparative Analysis: EI vs. ESI Performance

The following table contrasts the performance of the two ionization alternatives.

FeatureAlternative A: EI-GC-MS Alternative B: ESI-LC-MS/MS
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Dominant Species Fragment Ions (m/z 121, 151)Protonated Molecule [M+H]⁺ (m/z 225)
Molecular Ion (M⁺) Weak / Absent (<5% intensity)Dominant (Base Peak)
Structural Specificity High: Distinguishes isomers via fingerprint.Moderate: Requires MS/MS optimization.
Sensitivity Nanogram rangePicogram range (High sensitivity)
Matrix Tolerance Low (Requires extraction/volatility)High (Dilute-and-shoot capable)
Primary Application Impurity Profiling, Synthesis ValidationPK/PD Studies, Metabolite Quantitation

Mechanistic Fragmentation Pathways

Pathway A: Electron Ionization (EI) - The "Hard" Path

In EI (70 eV), the molecular ion (M⁺[2]•, m/z 224) is formed but is energetically unstable. It rapidly fragments via two major competing pathways:

  • Benzyl Cleavage (Base Peak Formation):

    • Mechanism: Homolytic cleavage of the C-O bond generates the resonance-stabilized 3-methoxybenzyl cation (m/z 121).

    • Diagnostic Value: This is typically the base peak (100% relative abundance).[3] The presence of the methoxy group at the meta position stabilizes this ion, though less effectively than para substitution.

    • Secondary Fragment: The m/z 121 ion may lose formaldehyde (CH₂O, 30 Da) or CO to form m/z 91 (tropylium) or m/z 77 (phenyl), depending on internal energy.

  • Alpha-Cleavage (Ether):

    • Mechanism: Radical site initiation at the ether oxygen triggers cleavage of the C-C bond adjacent to the carbonyl.

    • Fragment: Formation of the oxonium ion 3-MeO-Ph-CH₂-O⁺=CH₂ (m/z 151).

    • Neutral Loss: Loss of the carbethoxy radical (•COOEt, 73 Da).

  • McLafferty-Like Rearrangement (Ester):

    • Mechanism: Loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group via a six-membered transition state (or double H transfer).

    • Fragment: m/z 196 (Acid form).

Pathway B: ESI-CID (MS/MS) - The "Soft" Path

In ESI, the molecule forms the even-electron ion [M+H]⁺ (m/z 225). Fragmentation is induced via collision with inert gas (Argon/Nitrogen).

  • Neutral Loss of Ethanol:

    • [M+H]⁺ (225) → [M+H-EtOH]⁺ (m/z 179).

    • Mechanism: Protonation of the ester oxygen followed by elimination of ethanol.

  • Formation of Methoxybenzyl Cation:

    • [M+H]⁺ (225) → [3-MeO-Ph-CH₂]⁺ (m/z 121) + Neutral Glycolic Acid Ethyl Ester.

    • This pathway mirrors the EI benzyl cleavage but arises from a protonated precursor.

Visualization of Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways, highlighting the divergence between the EI and ESI mechanisms.

FragmentationPathways M_EI Molecular Ion (EI) [M]+• m/z 224 F_121 3-Methoxybenzyl Cation (Base Peak) m/z 121 M_EI->F_121 Benzyl Cleavage (Direct) F_151 Ether Alpha-Cleavage Oxonium Ion m/z 151 M_EI->F_151 Alpha Cleavage M_ESI Precursor Ion (ESI) [M+H]+ m/z 225 M_ESI->F_121 CID (High Energy) F_179 Acylium Ion (Loss of EtOH) m/z 179 M_ESI->F_179 CID (Low Energy) N_Glycol Loss of Glycolic Ester M_ESI->N_Glycol F_91 Tropylium Ion m/z 91 F_121->F_91 -CH2O (30 Da) N_73 Loss of •COOEt (73 Da) F_151->N_73 N_Ethanol Loss of EtOH (46 Da) F_179->N_Ethanol

Caption: Comparative fragmentation map showing the direct benzyl cleavage dominance in EI (Blue) versus the stepwise neutral losses in ESI-CID (Green).

Experimental Protocols

Protocol A: EI-GC-MS (Structural Validation)

Use this protocol for purity assessment and library confirmation.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Inlet Conditions:

    • Mode: Splitless (1 min purge).

    • Temperature: 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Source:

    • Temp: 230°C.

    • Ionization: Electron Impact (70 eV).

    • Scan Range: m/z 40–400.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 121 and 151. Confirm absence of m/z 91 dominance (which would indicate unsubstituted benzyl).

Protocol B: ESI-LC-MS/MS (Quantification)

Use this protocol for biological samples (plasma/urine).

  • Sample Preparation: Protein precipitation with Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source (ESI):

    • Polarity: Positive (+).

    • Spray Voltage: 3500 V.

    • Capillary Temp: 300°C.

  • MRM Transitions (Pre-optimized):

    • Quantifier: 225.1 → 121.1 (CE: 25 eV). Reason: Most abundant, stable fragment.

    • Qualifier: 225.1 → 179.1 (CE: 15 eV). Reason: Confirms ester functionality.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Niessen, W. M. A., & Correa, R. A. (2017). Fragmentation of protonated molecules for identification of organic compounds.[4] Mass Spectrometry Reviews, 36(5), 608-629.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.

Sources

Publish Comparison Guide: IR Spectrum Analysis of Ethyl [(3-methoxyphenyl)methoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Ethyl [(3-methoxyphenyl)methoxy]acetate Primary Application: Intermediate linker in medicinal chemistry; fragment for drug discovery (e.g., BCL-2 inhibitors, kinase modulators). Key Spectral Feature: High-frequency Ester Carbonyl Stretch (


) at 1750–1760 cm⁻¹ .[1]

This guide provides a technical comparison of the infrared (IR) spectral performance of This compound against standard aliphatic and aromatic ester alternatives. It highlights the diagnostic


-alkoxy inductive shift , a critical quality attribute (CQA) for verifying the integrity of the ether linkage during synthesis.

Theoretical Framework: The -Alkoxy Effect

To interpret the spectrum of this molecule, one must understand the competition between Inductive Effects (-I) and Resonance Effects (+R) .

  • Normal Esters (e.g., Ethyl Acetate): The carbonyl carbon is electron-deficient. The adjacent alkyl group is weakly electron-donating, stabilizing the bond at ~1740 cm⁻¹ .

  • Target Molecule (

    
    -Alkoxy Ester):  The oxygen atom at the 
    
    
    
    -position (between the carbonyl and the benzyl group) is strongly electronegative. It exerts a powerful -I (Inductive Withdrawal) effect through the
    
    
    -bond, pulling electron density away from the carbonyl carbon. This reduces the contribution of the single-bond resonance form (
    
    
    ), effectively increasing the double-bond character and "stiffening" the
    
    
    bond.
  • Result: A blue shift (higher frequency) of +10 to +20 cm⁻¹ compared to the parent ester.

Diagram: Electronic "Tug-of-War" Mechanism

G cluster_0 Electronic Effects on C=O Frequency Alpha_O α-Oxygen Atom (-O-CH2-Ar) Carbonyl Carbonyl Carbon (C=O) Alpha_O->Carbonyl Inductive Withdrawal (-I) (Dominant) Resonance Resonance Form (C+-O-) Carbonyl->Resonance Destabilization Result Result: Stiffened Bond (Higher Frequency) Carbonyl->Result Increases k (Force Constant)

Caption: Mechanism of


-alkoxy induced frequency shift. The electronegative oxygen destabilizes the charge-separated resonance form, increasing the bond order.

Comparative Analysis: Spectral Performance

The following table contrasts the target molecule with three distinct "control" alternatives to isolate the specific spectral contributions of the functional groups.

Comparison MetricTarget Product Alternative A (Baseline) Alternative B (Direct Analog) Alternative C (Isomer Control)
Compound This compound Ethyl Acetate Ethyl Methoxyacetate Ethyl (3-methoxyphenyl)acetate
Structure Type

-Benzyloxy Ester
Simple Aliphatic Ester

-Alkoxy Ester
Aryl Acetic Ester

Frequency
1750–1760 cm⁻¹ 1742 cm⁻¹1755 cm⁻¹1735–1740 cm⁻¹
Shift vs. Baseline +13 cm⁻¹ (Blue Shift) 0 (Reference)+13 cm⁻¹-5 cm⁻¹ (Red Shift)
Electronic Driver

-Oxygen Inductive (-I)
Standard

-Oxygen Inductive (-I)
Hyperconjugation / None
Secondary Marker Ar-O-C Stretch (1260/1040 cm⁻¹)NoneC-O-C (1120 cm⁻¹)Ar-C Stretch
Detailed Breakdown
  • Vs. Ethyl Acetate (Baseline): The target shows a distinct shift to higher wavenumbers. If your synthesized product shows a peak at 1740 cm⁻¹, it suggests the

    
    -ether linkage has failed  to form (potentially yielding the starting material or a side product).
    
  • Vs. Ethyl Methoxyacetate (Analog): The carbonyl stretch is nearly identical (~1755 cm⁻¹), confirming that the remote phenyl ring has negligible electronic impact on the ester. The "performance" difference lies in the fingerprint region , where the target will display strong aromatic C-C ring modes (1580–1600 cm⁻¹) and aryl ether bands absent in the methoxyacetate.

  • Vs. Ethyl (3-methoxyphenyl)acetate (Control): This is the most critical comparison. If the oxygen is missing (i.e., the carbon is directly attached to the ring), the frequency drops to ~1735 cm⁻¹. This makes IR a rapid "Go/No-Go" test for the presence of the

    
    -oxygen atom.
    

Experimental Protocol: Validating the Spectrum

To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.

Reagents & Equipment
  • Sample: >95% purity this compound (Liquid).

  • Reference: Polystyrene film (for calibration).

  • Solvent (Optional): Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ) for solution phase (removes intermolecular H-bonding effects). Note: Neat liquid film is preferred for speed.
Step-by-Step Workflow
  • Calibration: Run a background scan. Verify the polystyrene peak at 1601 cm⁻¹.

  • Sample Prep: Place 1 drop of the neat oil on a KBr plate or ATR diamond crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (minimum)

    • Range: 4000–600 cm⁻¹

  • Validation Check (The "Rule of Three"):

    • Peak 1 (Carbonyl): Confirm sharp band at 1750–1760 cm⁻¹ .

    • Peak 2 (Ester C-O): Confirm strong band at ~1200 cm⁻¹ .

    • Peak 3 (Ether C-O-C): Confirm asymmetric stretch at 1100–1140 cm⁻¹ .

  • Aryl Confirmation: Look for the "3-methoxy" signature doublet in the fingerprint region (~1260 cm⁻¹ and ~1040 cm⁻¹ for Ar-O-CH3).

Workflow Diagram

Protocol Start Start: Sample Isolation Prep Neat Film Preparation (ATR or KBr) Start->Prep Scan Acquire Spectrum (4000-600 cm-1) Prep->Scan Check1 Check 1750-1760 cm-1? Scan->Check1 Pass1 Alpha-Ether Confirmed Check1->Pass1 Yes Fail1 Suspect Cleavage/Impurity (Check 1735 cm-1) Check1->Fail1 No Check2 Check 1260/1040 cm-1? Pass1->Check2 Pass2 3-Methoxy Ar Confirmed Check2->Pass2 Yes

Caption: Decision tree for spectral validation of the target molecule.

References

  • NIST Chemistry WebBook. Ethyl Acetate Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[2] (2018).[2] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Esters. Available at: [Link][3][4][5][6][7][8][9][10][11][12]

  • PubChem. Ethyl (2-methoxyphenoxy)acetate Data (Analog). National Library of Medicine. Available at: [Link]

  • ChemRxiv. Novel copolymers of vinyl acetate... (Spectral data for methoxyphenyl derivatives). Available at: [Link][4][8][10]

Sources

Comparative TLC Guide: Ethyl (3-methoxybenzyloxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for researchers and drug development professionals. It synthesizes chemical principles with practical chromatographic behavior to provide a robust framework for monitoring the synthesis and purification of ethyl (3-methoxybenzyloxy)acetate .

Executive Summary

Ethyl (3-methoxybenzyloxy)acetate is a lipophilic ether-ester intermediate, typically synthesized via Williamson ether synthesis between 3-methoxybenzyl alcohol and ethyl bromoacetate .

Successful isolation requires distinguishing the product from the polar alcohol starting material and the UV-inactive alkyl halide. This guide provides the relative Rf correlations, optimal solvent systems, and visualization strategies required to validate reaction completion and purity.

Chromatographic Profile & Polarity Logic

The Polarity Hierarchy

To interpret TLC plates correctly, one must understand the interaction between the analytes and the Silica Gel 60 stationary phase (polar hydroxyl surface).

  • 3-Methoxybenzyl Alcohol (Starting Material - SM1):

    • Functional Group: Free Hydroxyl (-OH).

    • Interaction: Strong Hydrogen Bonding (Donor/Acceptor).

    • Mobility: Lowest Rf . It "sticks" to the baseline or moves slowly.

  • Ethyl (3-methoxybenzyloxy)acetate (Product):

    • Functional Group: Ether (-O-) and Ester (-COOEt).

    • Interaction: Dipole-Dipole only (H-bond Acceptors). The "capping" of the hydroxyl group removes the strong H-bond donor capability.

    • Mobility: Intermediate to High Rf . It moves significantly faster than the alcohol.

  • Ethyl Bromoacetate (Starting Material - SM2):

    • Functional Group: Alkyl Halide / Ester.[1]

    • Interaction: Weak Dipole.

    • Mobility: Highest Rf .

    • Detection Warning: This compound is NOT UV Active (lacks conjugation). It requires chemical staining (Iodine/KMnO₄).[2]

Predicted Rf Values (Standardized)

Note: Absolute Rf values vary by humidity and plate activation. Relative differences (


Rf) are the reliable metric.
CompoundStructure TypeRf (10% EtOAc/Hex)Rf (30% EtOAc/Hex)Visualization
Ethyl Bromoacetate Alkyl Halide / Ester0.60 – 0.70> 0.85 (Solvent Front)Stain Only (KMnO₄/I₂)
Product Benzyl Ether / Ester0.35 – 0.45 0.65 – 0.75 UV / Anisaldehyde
3-Methoxybenzyl Alcohol Benzyl Alcohol0.05 – 0.100.25 – 0.35UV / Anisaldehyde

Visualization & Detection Strategy

Reliable detection is critical because one starting material is invisible under UV light.

Primary Method: UV Absorption (254 nm)
  • Visible: 3-Methoxybenzyl alcohol, Product.[3][4][5]

  • Invisible: Ethyl bromoacetate.

  • Usage: Use UV to monitor the disappearance of the alcohol and the appearance of the product.

Secondary Method: Chemical Staining (Mandatory for Purity)
  • Reagent: p-Anisaldehyde Stain (preferred for ethers/alcohols) or KMnO₄ (general oxidizable groups).

  • Protocol: Dip plate, wipe back, heat with heat gun until spots appear.

  • Result:

    • Alcohol: Strong dark spot (often purple/blue with anisaldehyde).

    • Product: Distinct spot (often faint purple/grey).

    • Bromoacetate: Faint yellow/white spot (KMnO₄) or brown (Iodine).

Experimental Protocol: Reaction Monitoring

Objective: Monitor the conversion of 3-methoxybenzyl alcohol to ethyl (3-methoxybenzyloxy)acetate.

Step-by-Step Workflow
  • Prepare Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v).

  • Plate Preparation: Mark three lanes on a Silica Gel 60 F254 plate:

    • Lane 1: Starting Material (Alcohol) Reference.

    • Lane 2: Co-spot (Reaction Mixture + Alcohol Reference).

    • Lane 3: Reaction Mixture (Crude).

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Analysis:

    • Check UV (254 nm). Look for the disappearance of the lower spot (Alcohol) and growth of the higher spot (Product).

    • Critical Decision: If the lower spot in Lane 3 is gone, the alcohol is consumed.

  • Stain: Dip in p-Anisaldehyde and char. Ensure no other side products (e.g., hydrolysis of the ester) are forming.

Diagram 1: Reaction Monitoring Logic

ReactionMonitoring Start Sample Reaction Mixture TLC_Run Run TLC (20% EtOAc/Hex) Start->TLC_Run Visualize_UV Visualize under UV (254 nm) TLC_Run->Visualize_UV Decision_SM Is Low Rf Spot (Alcohol) Visible in Rxn Lane? Visualize_UV->Decision_SM Action_Wait Reaction Incomplete Continue Stirring/Heat Decision_SM->Action_Wait Yes (SM Present) Action_Stain Stain Plate (Anisaldehyde) Check for Impurities Decision_SM->Action_Stain No (SM Gone) Decision_Purity Clean Product Spot? Action_Stain->Decision_Purity Action_Workup Proceed to Workup (Quench) Decision_Purity->Action_Workup Yes Action_Purify Column Chromatography Required Decision_Purity->Action_Purify No (Byproducts)

Caption: Decision tree for monitoring the Williamson ether synthesis via TLC.

Mechanistic Insight: Why the Rf Changes

Understanding the molecular interactions allows you to troubleshoot difficult separations.

Diagram 2: Stationary Phase Interaction

PolarityInteraction Silica Silica Surface (Si-OH) [Stationary Phase] Alcohol 3-Methoxybenzyl Alcohol (H-Bond Donor + Acceptor) Alcohol->Silica Strong H-Bonding (High Retention / Low Rf) Product Ethyl (3-methoxybenzyloxy)acetate (H-Bond Acceptor Only) Product->Silica Weak Dipole Interaction (Low Retention / High Rf)

Caption: The alcohol binds tightly to silica via hydrogen donation, while the ether-ester product lacks this donor ability, resulting in higher mobility.

Troubleshooting & Optimization

Issue: Product and Impurities Co-elute

If the product spot overlaps with non-polar impurities (like excess ethyl bromoacetate), change the solvent selectivity:

  • Switch Solvent: Move from Hexane/EtOAc to DCM/MeOH (98:2).

  • Reasoning: DCM (Dichloromethane) interacts differently with the aromatic ring (pi-pi interactions) compared to Hexane, often resolving overlapping spots.

Issue: "Ghost" Spots
  • Symptom: You see a spot in the crude lane that doesn't match SM or Product.

  • Cause: Hydrolysis of the ester.

  • Diagnosis: The hydrolysis product (carboxylic acid) will streak heavily and stay at the baseline (Rf < 0.1) in standard solvents. Add 1% Acetic Acid to the eluent to sharpen this spot if identification is needed.

References

  • Williamson Ether Synthesis Mechanism & Scope Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1] URL:[Link]

  • TLC Solvent Selection Guide Source: Chemistry LibreTexts.[2] "2.3D: Separation Theory - Thin Layer Chromatography." URL:[Link]

  • General TLC Staining Protocols Source: University of Colorado Boulder. "TLC Stains."[2][3] URL:[Link]

Sources

Technical Guide: UV-Vis Absorption Properties of 3-Methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption properties of 3-methoxyphenyl (m-anisyl) derivatives. Unlike their 4-methoxyphenyl (para) counterparts, which are widely recognized for strong bathochromic shifts driven by direct resonance conjugation, 3-methoxyphenyl derivatives exhibit a distinct spectral signature governed primarily by inductive effects and interrupted conjugation. This guide compares these properties against key alternatives, providing experimental protocols and mechanistic insights for researchers in medicinal chemistry and materials science.[1]

Mechanistic Foundation: The "Meta" Effect

To interpret the UV-Vis spectra of 3-methoxyphenyl compounds, one must understand the electronic conflict unique to the meta position.

Electronic Causality

The methoxy group (-OCH₃) possesses two opposing electronic effects:

  • Inductive Effect (-I): Electron-withdrawing due to the electronegativity of the oxygen atom.

  • Resonance Effect (+R): Electron-donating due to the lone pair on the oxygen atom overlapping with the

    
    -system.
    

In 4-methoxyphenyl (para) derivatives, the +R effect dominates because the lone pair can delocalize directly into the electron-deficient center (e.g., a carbonyl or alkene group) via the benzene ring. This extends the conjugated system, lowering the HOMO-LUMO gap and causing a significant bathochromic (red) shift and hyperchromic effect (increased intensity).

In 3-methoxyphenyl (meta) derivatives, this resonance pathway is geometrically blocked.[1] The "meta" position does not allow the direct delocalization of the oxygen lone pair onto the substituent at the 1-position (e.g., the carbonyl in a chalcone). Consequently:

  • The -I effect becomes more significant relative to the +R effect.

  • The conjugation length is effectively shorter than in the para-isomer.

  • Result: The absorption maximum (

    
    ) is typically hypsochromic (blue-shifted)  relative to the para-isomer, and the molar absorptivity (
    
    
    
    ) is often lower.
Visualization of Electronic Pathways

The following diagram illustrates the difference in conjugation connectivity between 3-methoxy and 4-methoxy substitution.

ElectronicEffects cluster_para 4-Methoxy (Para) - Extended Conjugation cluster_meta 3-Methoxy (Meta) - Interrupted Conjugation P_OMe Methoxy Lone Pair P_Ring Benzene Ring (Conduit) P_OMe->P_Ring +R Donation P_Target Acceptor (e.g., C=O) (LUMO Stabilized) P_Ring->P_Target Direct Resonance M_OMe Methoxy Lone Pair M_Ring Benzene Ring (Nodal Point) M_OMe->M_Ring +R (Trapped) M_Target Acceptor (e.g., C=O) M_Ring->M_Target Inductive (-I) Only

Caption: Comparative electronic connectivity. Note the direct resonance path in the para-isomer (green) versus the blocked resonance path in the meta-isomer (yellow/red).

Comparative Performance Guide

Case Study: Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are excellent model systems for observing these effects.[1][2] The following data compares the UV-Vis properties of chalcones substituted on Ring B (the aldehyde-derived ring).

Table 1: Spectral Comparison of Substituted Chalcones (Solvent: Ethanol)

DerivativeStructure

(Band I)

(M⁻¹cm⁻¹)
Spectral Character
Unsubstituted Phenyl~308 nm~22,000Baseline reference.[1]
3-Methoxy m-Anisyl312 - 315 nm ~20,000Slight red shift vs. H; mainly inductive influence.[1]
4-Methoxy p-Anisyl340 - 350 nm ~28,000Strong red shift (+35 nm); extended conjugation.
3,4-Dimethoxy Veratryl~355 nm~29,000Additive effect; para-dominance with meta-auxiliary.[1]

Key Insight: The 3-methoxy derivative shows a


 much closer to the unsubstituted phenyl ring than to the 4-methoxy derivative. This confirms that the 3-methoxy group acts as a weak auxochrome in this position, unable to fully extend the 

-system.
Solvatochromic Effects

3-methoxyphenyl derivatives exhibit positive solvatochromism (red shift in polar solvents), though less pronounced than their para-counterparts due to the smaller change in dipole moment upon excitation.

  • Non-polar (Hexane/Cyclohexane): Vibrational fine structure may be visible;

    
     is lowest.[1]
    
  • Polar Protic (Ethanol/Methanol): Hydrogen bonding with the methoxy oxygen can stabilize the ground state, but general dipole interactions stabilize the excited state (typically

    
    ), leading to a net red shift of 5–10 nm compared to hexane.
    

Experimental Protocol: Validated Determination of

To accurately characterize a new 3-methoxyphenyl derivative, use this self-validating protocol. This method minimizes errors from weighing and dilution.[1]

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol or DMSO (match literature standard).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

  • Instrument: Double-beam UV-Vis Spectrophotometer (bandwidth

    
     2 nm).[1]
    
Workflow Diagram

Protocol Start Weigh ~5-10 mg Sample (Precision: ±0.01 mg) Stock Prepare Stock Solution (e.g., 1 mM in Ethanol) Start->Stock Dilution Create 5-Point Dilution Series (Range: 10 µM - 50 µM) Stock->Dilution Scan Scan 200-500 nm (Determine λ_max) Dilution->Scan Scan each Plot Plot Absorbance vs. Conc. (Beer-Lambert Plot) Scan->Plot Validate Check Linearity (R² > 0.999) Calculate Slope = ε × l Plot->Validate

Caption: Step-by-step workflow for determining molar absorptivity with linearity validation.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh approximately 5.00 mg of the 3-methoxyphenyl derivative into a 25 mL volumetric flask.

    • Dissolve completely in spectroscopic grade ethanol.[1] Sonicate if necessary.[1]

    • Calculate the exact Molar concentration (

      
      ).
      
  • Dilution Series (Self-Validation Step):

    • Prepare 5 dilutions from the stock to cover an absorbance range of 0.2 to 0.9 A.

    • Example: If

      
      , target concentrations of 10, 20, 30, 40, and 50 
      
      
      
      M.
    • Critical: Do not rely on a single measurement. Single-point measurements are prone to weighing errors.[1]

  • Measurement:

    • Run a baseline correction with pure solvent in both sample and reference paths.[1]

    • Scan each diluted sample from 200 nm to 500 nm.[1]

    • Identify

      
       (typically ~310–320 nm for simple derivatives).[1]
      
  • Data Analysis:

    • Plot Absorbance (y-axis) vs. Concentration (M, x-axis) at

      
      .
      
    • Perform a linear regression (force intercept to zero if appropriate, but checking the intercept helps detect blank errors).

    • The slope of the line is the Molar Absorptivity (

      
      ) .[3][4]
      
    • Acceptance Criteria:

      
      .[1] If 
      
      
      
      is lower, re-prepare solutions.

References

  • Biointerface Research in Applied Chemistry . (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives.

  • National Institutes of Health (PMC) . (2016).[1] Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent.

  • BenchChem . (2025).[1][5][6] An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2,2',4-Trihydroxy-5'-methylchalcone.

  • NIST Chemistry WebBook . Benzoic acid, 4-methoxy- UV/Visible Spectrum.

  • RSC Advances . (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols.

Sources

Safety Operating Guide

Laboratory Safety & Disposal Guide: Ethyl [(3-methoxyphenyl)methoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Ethyl [(3-methoxyphenyl)methoxy]acetate is a functionalized organic ester containing an ether linkage and an anisole-derived aromatic ring. While not classified as an acutely toxic "P-listed" waste by the EPA, its disposal requires strict adherence to Organic Solvent protocols due to flammability and potential peroxide formation (ether linkage).

  • Primary Hazard: Combustible Liquid / Organic Irritant.

  • Waste Stream: Non-Halogenated Organic Solvent.

  • Critical Prohibition: Do NOT pour down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.

  • Immediate Action: If the container is older than 12 months, test for peroxides before handling.

Part 1: Chemical Profile & Hazard Identification (The "Why")

To dispose of this chemical safely, you must understand its structural reactivity. We do not simply follow rules; we manage molecular behavior.

Structural Analysis

This molecule combines three distinct functional groups that dictate its waste profile:

  • Ethyl Ester: Susceptible to hydrolysis. Mixing this waste with strong bases (e.g., Sodium Hydroxide waste) can trigger saponification, generating heat and pressure in a closed waste drum.

  • Ether Linkage (Benzylic-type): The (3-methoxyphenyl)methoxy moiety contains oxygen-carbon bonds that can, over extended periods and exposure to air, form unstable organic peroxides.

  • Aromatic Ring: Increases lipophilicity, making it toxic to aquatic life if released into water systems.

Physical Property & Disposal Matrix
PropertyValue (Typical for Class)Disposal Implication
Physical State Liquid (Viscous)Must be bulked with compatible solvents for incineration.
Flash Point > 60°C (Estimated)Treated as Ignitable Waste (D001) to ensure complete destruction.
Water Solubility Low / NegligibleStrictly prohibited from drain disposal. Will phase-separate and coat pipes.
Reactivity Acid/Base SensitiveSegregate from Corrosive Waste streams to prevent exothermic reactions.

Part 2: Pre-Disposal Stabilization & Segregation

Before moving the bottle to the waste area, ensure the material is stable.[1]

The Peroxide Check (Crucial for Aged Containers)

Because this compound contains ether linkages, it has a non-zero potential for autoxidation.

  • Protocol: If the container has been opened and stored for >12 months, dip a Quantofix® Peroxide Test Stick into the liquid.

  • Result < 20 ppm: Safe for standard disposal.

  • Result > 20 ppm: Contact your EHS officer immediately. Do not attempt to bulk this waste; it requires chemical reduction (e.g., with ferrous sulfate) before disposal.

Chemical Compatibility

Segregation is the first line of defense against lab accidents. Use the following compatibility logic:

  • ✅ Compatible With: Acetone, Ethyl Acetate, Methanol, Ethanol, Dichloromethane (if mixing into Halogenated stream).

  • ❌ Incompatible With: Nitric Acid (Explosion risk), Concentrated Sulfuric Acid (Charring/Heat), Sodium Hydroxide (Exothermic hydrolysis), Hydrogen Peroxide.

Part 3: The Disposal Workflow (The "How")

Follow this step-by-step protocol to transfer the chemical from the bench to the central waste facility.

Step 1: Personal Protective Equipment (PPE)[2]
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Nitrile gloves (0.11 mm minimum thickness). Double glove if handling pure stock.

  • Body: Flame-resistant lab coat.

Step 2: Bulking and Transfer

Goal: Transfer the chemical into a compliant waste container without spillage or reaction.

  • Select a High-Density Polyethylene (HDPE) or Glass waste container.

  • Designate the stream:

    • If Pure : Use a dedicated "Non-Halogenated Organic" waste container.

    • If Mixed with Chloroform/DCM : Must go into "Halogenated Waste".

  • Ground the container: If pouring more than 4 Liters, attach a grounding strap to the waste drum to prevent static discharge, as esters can generate static electricity.

  • Pour slowly using a funnel. Avoid "glugging" to minimize splash risk.

Step 3: Rinse and Decontaminate
  • Rinse the empty original bottle 3 times with a small amount of Acetone or Ethanol .

  • Pour these rinsates into the same waste container.

  • Deface the original label and dispose of the dry bottle in the glass/sharps bin (or trash, depending on local glass policy).

Step 4: Labeling (RCRA Compliance)

Attach a hazardous waste tag immediately. Do not wait.

  • Constituents: Write "this compound" (do not use abbreviations).

  • Hazard Checkboxes: Check "Flammable" and "Irritant".

Part 4: Visualization of Decision Logic

The following diagram illustrates the decision-making process for disposing of this specific compound, integrating the peroxide check and solvent segregation.

DisposalWorkflow Start Start: this compound Waste Container AgeCheck Is container >1 year old? Start->AgeCheck PeroxideTest TEST: Peroxide Strip AgeCheck->PeroxideTest Yes SolventCheck Is it mixed with Halogens? (DCM, Chloroform) AgeCheck->SolventCheck No ResultHigh > 20 ppm Peroxides PeroxideTest->ResultHigh ResultLow < 20 ppm Peroxides PeroxideTest->ResultLow Stabilize STOP: Contact EHS Require Chemical Reduction ResultHigh->Stabilize ResultLow->SolventCheck StreamHalo Stream: HALOGENATED ORGANIC (High BTU Incineration) SolventCheck->StreamHalo Yes StreamNonHalo Stream: NON-HALOGENATED ORGANIC (Fuel Blending) SolventCheck->StreamNonHalo No Labeling Label: RCRA D001 (Ignitable) List Constituents StreamHalo->Labeling StreamNonHalo->Labeling

Figure 1: Decision matrix for the safe disposal of this compound, prioritizing peroxide detection and waste stream segregation.

Part 5: Regulatory Compliance (US EPA Focus)

Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • EPA Waste Code:

    • D001 (Ignitable): Default classification for organic esters with flash points < 140°F (60°C). Even if the flash point is higher, many institutions classify all organic liquid waste as D001 to ensure incineration.

    • Non-Halogenated: Unless mixed with solvents like Methylene Chloride (which would trigger F002/D019 codes).

  • Satellite Accumulation: Store the waste container in a "Satellite Accumulation Area" (SAA) at or near the point of generation. The container must remain closed unless adding waste.[2]

Emergency Response (Spill)
  • Small Spill (< 100 mL): Absorb with vermiculite or standard "pink pads." Place pads in a sealed bag and label as hazardous waste.

  • Large Spill (> 500 mL): Evacuate the area. Vapors may be flammable.[3][2][4][5][6] Contact your facility's emergency response team.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Operational Safety & PPE Guide: Handling Ethyl [(3-methoxyphenyl)methoxy]acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization; it must be rooted in a mechanistic understanding of the chemicals we handle. Ethyl[(3-methoxyphenyl)methoxy]acetate (Chemical Formula: C₁₂H₁₆O₄) is an organic compound featuring an aromatic ring, an ether linkage, and an ester functional group. This structural profile makes it a highly valuable intermediate in drug development and organic synthesis, but it also dictates specific physicochemical hazards.

Because of its lipophilic nature and moderate polarity, this compound can rapidly partition into the lipid bilayers of the stratum corneum upon contact, causing localized defatting, irritation, and potential systemic absorption. Furthermore, as a volatile organic compound, it presents inhalation and flammability risks. This guide provides a self-validating, step-by-step operational framework for selecting Personal Protective Equipment (PPE) and executing safe handling and disposal protocols.

Core PPE Matrix & Mechanistic Causality

The selection of PPE must comply with standard occupational safety frameworks while directly addressing the chemical's specific molecular hazards. Under the OSHA general PPE standard, employers must assess workplace hazards and select appropriate protective gear[1].

The table below summarizes the quantitative and qualitative specifications for handling this ether-ester compound:

PPE CategorySpecificationPerformance / CausalityRegulatory Standard
Hand Protection Nitrile (≥8 mil) or Butyl RubberCausality: The ether/ester moieties can degrade standard latex. Nitrile provides excellent incidental splash resistance. For prolonged contact, Butyl rubber is required due to its superior resistance to polar/non-polar organic permeation[2].OSHA 29 CFR 1910.138[2]
Eye/Face Protection Indirect Vented Chemical Splash GogglesCausality: Protects the ocular mucosa from aerosolized droplets or splashes. If transferring volumes >1L, a face shield must be worn over the goggles.OSHA 29 CFR 1910.133
Body Protection Flame-Resistant (FR) Lab CoatCausality: Mitigates the flammability risks inherent to organic esters. Prevents the wicking of lipophilic solvents against the skin[1].OSHA 29 CFR 1910.132[1]
Respiratory Half-mask APR with Organic Vapor (OV) CartridgeCausality: Required only if handling occurs outside of engineering controls (e.g., fume hood failure) or during heated reactions that generate organic vapors[3].NIOSH RSL 2004[3]

Operational Workflow: Handling & Transfer

To ensure trustworthiness and reproducibility, every chemical transfer must follow a strict procedural methodology. Engineering controls (fume hoods) are your primary defense; PPE is your secondary barrier[1].

Step-by-Step Handling Methodology
  • Pre-Operation Assessment: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizers).

  • PPE Donning: Inspect your nitrile gloves for micro-tears. Don your FR lab coat, ensuring it is fully buttoned, and put on chemical splash goggles.

  • Apparatus Setup: Place the source bottle of Ethyl[(3-methoxyphenyl)methoxy]acetate inside secondary containment (e.g., a polyethylene tray) within the hood.

  • Chemical Transfer: Use a chemically compatible transfer mechanism—such as a glass syringe with a stainless-steel needle or a PTFE-lined pipette. Avoid standard polystyrene pipettes, which can be degraded by organic esters.

  • Execution: Keep the fume hood sash as low as ergonomically possible. If the protocol requires heating the compound, execute the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the ether linkage and mitigate flash-fire risks.

  • Doffing & Decontamination: Once the transfer is complete, seal the primary container. Remove your outer gloves using the "glove-in-glove" technique to prevent cross-contamination. Wash hands immediately with soap and water.

Workflow Start 1. Hazard Assessment & Hood Verification PPE 2. Don PPE (Goggles, FR Coat, Nitrile) Start->PPE Transfer 3. Chemical Transfer (PTFE/Glass, Secondary Containment) PPE->Transfer Execute 4. Execute Procedure (Sash lowered, Inert Atm) Transfer->Execute Doff 5. Doffing & Decon (Glove-in-Glove, Wash Hands) Execute->Doff

Operational workflow for the safe handling and transfer of organic ether-esters.

Spill Response & Chemical Disposal Plan

Organic solvents must be managed rigorously to comply with environmental regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA), spent organic solvents are classified as hazardous waste[4].

Step-by-Step Disposal Methodology
  • Waste Segregation: Determine the composition of your waste stream. Ethyl [(3-methoxyphenyl)methoxy]acetate is a non-halogenated organic compound.

  • Compatibility Check: If the ester was used in a reaction involving chlorinated solvents (e.g., Dichloromethane or Chloroform), the entire resulting mixture must be classified and disposed of as Halogenated Waste [5]. Mixing halogenated and non-halogenated waste drastically increases disposal costs and can cause exothermic incompatibilities[5].

  • Liquid Waste Transfer: Pour the liquid waste into the appropriate, clearly labeled, chemically compatible carboy (e.g., High-Density Polyethylene, HDPE) using a funnel. Keep the carboy closed at all times except when actively adding waste[5].

  • Solid Waste Disposal: Any solid consumables (e.g., Kimwipes, pipette tips, or absorbent materials from a spill) contaminated with the chemical must be placed in a designated solid hazardous waste bin, not the general municipal trash[4].

  • Labeling: Affix a hazardous waste tag detailing the exact contents (e.g., "Hazardous Waste: 20% Ethyl[(3-methoxyphenyl)methoxy]acetate in Hexane") and date it per EPA 40 CFR 261 guidelines[4].

Disposal Waste Waste Generated: This compound State Physical State? Waste->State Solid Solid Waste (Absorbents, PPE) State->Solid Solid Liquid Liquid Waste (Solvents, Mother Liquor) State->Liquid Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin Halogen Contains Halogenated Solvents? Liquid->Halogen NonHal Non-Halogenated Organic Carboy Halogen->NonHal No Hal Halogenated Organic Carboy Halogen->Hal Yes Label Label per EPA 40 CFR 261 & Request Pickup NonHal->Label Hal->Label SolidBin->Label

EPA-compliant chemical waste disposal decision tree for organic solvents.

References

  • OSHA 29 CFR 1910.132 - General Requirements for Personal Protective Equipment. Occupational Safety and Health Administration (eCFR). Available at:[Link]

  • OSHA 29 CFR 1910.138 - Hand Protection Standards. Occupational Safety and Health Administration (eCFR). Available at:[Link]

  • NIOSH Respirator Selection Logic 2004 - DHHS (NIOSH) Publication Number 2005-100. Centers for Disease Control and Prevention. Available at:[Link]

  • EPA 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Environmental Protection Agency (eCFR). Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.